Technical Documentation Center

9-Oxabicyclo[3.3.1]nonan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Oxabicyclo[3.3.1]nonan-2-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 9-Oxabicyclo[3.3.1]nonan-2-one – Structural Dynamics, Synthesis, and Pharmacological Potential

Executive Summary In the landscape of modern drug discovery and organic synthesis, bridged bicyclic ethers represent a highly privileged class of molecular scaffolds. Among these, 9-oxabicyclo[3.3.1]nonan-2-one has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bridged bicyclic ethers represent a highly privileged class of molecular scaffolds. Among these, 9-oxabicyclo[3.3.1]nonan-2-one has emerged as a critical building block. Characterized by its rigid oxygen-bridged framework and a reactive ketone moiety, this compound offers predictable conformational dynamics that are highly sought after in structure-based drug design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, catalytic synthesis workflows, and the emerging pharmacological potential of its derivatives in targeted oncology[1].

Physicochemical Profiling & Structural Dynamics

The core structure of 9-oxabicyclo[3.3.1]nonan-2-one features a bicyclic nonane system where the 9-position is occupied by an oxygen atom, creating an ether bridge, while the 2-position features a ketone group[2],[3]. This specific geometry restricts the conformational flexibility of the ring system, locking it into a highly defined spatial arrangement. This rigidity is a significant asset in medicinal chemistry, as it minimizes the entropic penalty upon target receptor binding.

The fundamental quantitative properties of the base compound and its primary pharmacological derivative are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueReference
CAS Registry Number 19740-79-5[2],[4]
Molecular Formula C8H12O2[2],[4]
Molecular Weight 140.18 g/mol [4]
Monoisotopic Mass 140.0837 Da[3]
SMILES String C1CC2CCC(=O)C(C1)O2[3]
Structural Class Bridged bicyclic ether/ketone[3]
Table 2: Pharmacological Profile of Key Derivative (6-hydroxy-)
ParameterObservationReference
Derivative CAS 35570-54-8[5]
Primary Targets EGFR, PTGS2 (COX-2)[1]
Cell Line Efficacy DU-145 (Prostate Carcinoma)[1]
IC50 Value 5.11 μg/mL[1]
Selectivity Index 14.84 (sparing Vero CCL-81 cells)[1]
Gene Modulation Downregulation of EGFR, PTGS2, BCL-2[1]

Synthetic Methodologies & Mechanistic Pathways

The synthesis of the 9-oxabicyclo[3.3.1]nonane core typically leverages the transannular O-heterocyclization of cycloocta-1,5-diene (COD)[6]. This approach is favored for its high atom economy and scalability.

SynthesisWorkflow COD Cycloocta-1,5-diene (COD) Epox O-Heterocyclization (H2O2, Tungstic Acid) COD->Epox Green Catalyst Diol 9-Oxabicyclo[3.3.1]nonane-2,6-diol Epox->Diol Epoxide Ring Opening Ox Selective Oxidation (Jones Reagent / RuO4) Diol->Ox Alcohol Oxidation Target 9-Oxabicyclo[3.3.1]nonan-2-one Ox->Target Yield Optimization

Catalytic synthesis workflow of 9-oxabicyclo[3.3.1]nonan-2-one from COD.

Protocol 1: Catalytic O-Heterocyclization and Selective Oxidation

Objective: High-yield, self-validating conversion of COD to the target bicyclic ketone.

Step 1: Epoxidation and Transannular Ring Closure

  • Procedure: Disperse a heteropoly phosphotungstic acid catalyst (e.g., HPW-NH2-MCF) in a 30% aqueous H2​O2​ solution. Add COD dropwise under vigorous stirring at 60°C until complete conversion is observed via TLC[6].

  • Causality & Validation: The immobilized tungstic acid acts as a green oxygen donor, facilitating the epoxidation of the diene. The acidic microenvironment subsequently triggers an intramolecular transannular ring closure (O-heterocyclization), yielding 9-oxabicyclo[3.3.1]nonane-2,6-diol[6]. The use of aqueous H2​O2​ ensures water is the only byproduct, adhering strictly to green chemistry principles while preventing the formation of toxic chlorinated intermediates[6].

Step 2: Selective Oxidation

  • Procedure: Dissolve the intermediate diol in acetone and cool the reaction vessel to 0°C. Add Jones reagent ( CrO3​ in dilute H2​SO4​ ) dropwise until a persistent orange color remains, indicating an excess of the oxidant. Quench the reaction immediately with isopropanol[6].

  • Causality & Validation: The Jones reagent selectively oxidizes the secondary hydroxyl groups to ketones. Strict temperature control (0°C) is critical; elevated temperatures provide the activation energy required to cleave the highly strained ether bridge. The immediate color change upon isopropanol quenching visually validates the neutralization of the active chromium species.

Step 3: Workup and Structural Stabilization

  • Procedure: Extract the product with dichloromethane (DCM). Wash the organic layer extensively with saturated NaHCO3​ followed by brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality & Validation: The NaHCO3​ wash is not merely a purification step; it is a chemical necessity. It neutralizes residual sulfuric acid from the Jones reagent, preventing acid-catalyzed degradation or ring-opening of the bicyclic ketone during thermal concentration, thereby ensuring the structural integrity of the final product.

Pharmacological Potential: Target Engagement & Molecular Docking

Recent advancements have highlighted the therapeutic potential of 9-oxabicyclo[3.3.1]nonan-2-one derivatives, specifically the 6-hydroxy- analog (CAS 35570-54-8)[5]. In silico and in vitro evaluations have demonstrated its profound efficacy against benign prostatic hyperplasia (BPH) and prostate cancer[1].

PharmacologicalPathway Ligand 9-Oxabicyclo[3.3.1]nonan-2-one (6-hydroxy derivative) EGFR EGFR Target Ligand->EGFR Molecular Docking PTGS2 PTGS2 (COX-2) Target Ligand->PTGS2 Molecular Docking Inhibition Gene Downregulation (EGFR, PTGS2, BCL-2) EGFR->Inhibition Signal Blockade PTGS2->Inhibition Signal Blockade Apoptosis Prostate Cancer Cell Apoptosis (DU-145 Cell Line) Inhibition->Apoptosis IC50 = 5.11 μg/mL

Molecular docking and apoptotic pathway targeting EGFR and PTGS2.

Protocol 2: In Vitro Cytotoxicity & Target Validation

Objective: Evaluate the anti-prostate cancer efficacy and mechanistically validate target engagement.

Step 1: Cell Culture and Seeding

  • Procedure: Culture DU-145 (prostate carcinoma) cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Causality: DU-145 is an androgen-independent prostate cancer cell line. Utilizing this specific line serves as a robust model for advanced, treatment-resistant prostate cancer, ensuring the translational relevance of the assay[1].

Step 2: Compound Treatment and MTT Bioassay

  • Procedure: Treat the cells with varying concentrations of the 6-hydroxy derivative (0.1 - 100 μg/mL) for 48 hours. Introduce MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm.

  • Causality & Validation: The MTT assay relies on mitochondrial reductases in viable cells to convert the soluble yellow tetrazolium salt into insoluble purple formazan. This biochemical conversion provides a direct, quantifiable metric of cell viability. The compound demonstrated an impressive IC50​ of 5.11 μg/mL with a high selectivity index of 14.84, effectively sparing non-cancerous Vero CCL-81 cells[1].

Step 3: Gene Expression Profiling (RT-qPCR)

  • Procedure: Extract total RNA from the treated cells, synthesize cDNA via reverse transcription, and perform qPCR targeting EGFR, PTGS2, and BCL-2 genes.

  • Causality & Validation: This step creates a self-validating loop with the MTT assay. While the MTT assay proves phenotypic cell death, RT-qPCR validates the genotypic mechanism. Significant downregulation of EGFR and PTGS2 confirms the upstream molecular docking predictions, proving that the compound disrupts proliferative signaling and induces apoptosis via BCL-2 suppression[1].

References

  • PubChemLite. 9-oxabicyclo[3.3.1]nonan-2-one Structural Information. Retrieved from: [Link]

  • ChemSrc. 35570-54-8 CAS Database (9-Oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy-). Retrieved from:[Link]

  • International Journal of Science and Research Archive (IJSRA). In silico and in vitro evaluation of compounds from Methanol whole extracts of Solanum aculeastrum Dunal berries against benign prostatic hyperplasia and prostate cancer. Retrieved from: [Link]

  • ResearchGate. Synthesis of Enantiopure 9‐Oxabicyclononanediol Derivatives by Lipase‐Catalyzed Transformations and Determination of Their Absolute Configuration. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 9-Oxabicyclo[3.3.1]nonan-2-one: Physicochemical Profiling and Pharmacological Potential

Executive Summary 9-Oxabicyclo[3.3.1]nonan-2-one is a specialized bicyclic organic compound characterized by an oxygen-bridged cyclooctane ring and a ketone functional group. Historically synthesized as a critical interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Oxabicyclo[3.3.1]nonan-2-one is a specialized bicyclic organic compound characterized by an oxygen-bridged cyclooctane ring and a ketone functional group. Historically synthesized as a critical intermediate in the development of ether-based herbicidal agents[1], this molecule has recently emerged as a compound of high interest in pharmacognosy and drug discovery.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) profiling of medicinal plant extracts—including 2[2],3[3], and 4[4]—has identified 9-oxabicyclo[3.3.1]nonan-2-one and its hydroxylated derivatives as potent bioactive phytochemicals. This whitepaper provides an in-depth technical analysis of its molecular properties, extraction methodologies, and emerging therapeutic applications in oncology and metabolic diseases.

Structural and Physicochemical Characterization

The molecular architecture of 9-oxabicyclo[3.3.1]nonan-2-one dictates its pharmacokinetic behavior and receptor-binding affinity. The bicyclic framework restricts conformational flexibility, which minimizes the entropic penalty upon receptor binding and often enhances specificity to target proteins compared to linear analogs.

The presence of the oxygen bridge (9-oxa) and the ketone group (2-one) provides specific hydrogen-bond acceptor sites while maintaining a highly lipophilic core. This balance is critical for cellular membrane permeability and systemic distribution.

Table 1: Physicochemical and Drug-Likeness Properties

PropertyValuePharmacokinetic Implication
Molecular Formula C₈H₁₂O₂Standardized elemental composition verified by .
Molecular Weight 140.18 g/mol <500 Da; strictly complies with Lipinski’s Rule of 5 for optimal oral bioavailability[3].
Hydrogen Bond Donors 0Enhances lipophilicity, promoting passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 2Facilitates targeted interactions with specific kinase domains (e.g., EGFR)[2].
Topological Polar Surface Area < 100 ŲIndicates excellent membrane permeability, including potential blood-brain barrier (BBB) penetration[3].

Natural Sources and Extraction Workflows

Recent chemoinformatic studies have successfully isolated 9-oxabicyclo[3.3.1]nonan-2-one from the methanolic and n-hexane fractions of several endemic plants. In the berries of5, it was identified as a primary drug-like candidate[5]. Similarly, in Eremomastax speciosa, it significantly contributes to the plant's antidiabetic profile[3].

G N1 Raw Plant Biomass (e.g., Solanum aculeastrum) N2 Methanol Extraction (Maceration & Filtration) N1->N2 N3 Solvent Fractionation (n-Hexane, DCM, EtOAc) N2->N3 N4 GC-MS Profiling (Quadrupole Mass Analyzer) N3->N4 N5 Identification of 9-Oxabicyclo[3.3.1]nonan-2-one N4->N5

Caption: Sequential workflow for the extraction and GC-MS identification of 9-oxabicyclo[3.3.1]nonan-2-one.

Pharmacological Targets & Mechanisms of Action

The therapeutic potential of 9-oxabicyclo[3.3.1]nonan-2-one is primarily linked to its ability to modulate specific oncogenic and inflammatory pathways.

  • Anti-Prostate Cancer Activity : In silico docking studies, validated by rigorous in vitro assays, demonstrate that hydroxylated derivatives of 9-oxabicyclo[3.3.1]nonan-2-one exhibit high binding affinity for Prostaglandin G/H Synthase 2 (PTGS2/COX-2) and Epidermal Growth Factor Receptor (EGFR) [2]. By competitively binding to these targets, the compound downregulates anti-apoptotic BCL-2 expression, effectively inducing apoptosis in DU-145 prostate cancer cell lines while exhibiting minimal toxicity to normal Vero CCL-81 cells[2].

  • Antidiabetic Potential : In extracts of Eremomastax speciosa, this compound contributes to a favorable physicochemical profile that aligns with antidiabetic efficacy, showing superior binding affinities to metabolic target proteins compared to standard therapies like metformin[3].

G N1 9-Oxabicyclo[3.3.1]nonan-2-one N2 EGFR / PTGS2 Inhibition N1->N2 Competitive Binding N3 Downregulation of Anti-apoptotic BCL-2 N2->N3 Transcriptional Repression N4 Induction of Apoptosis in DU-145 Cells N3->N4 Caspase Cascade Activation

Caption: Pharmacological pathway illustrating EGFR/PTGS2 inhibition leading to apoptosis.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the isolation and biological evaluation of 9-oxabicyclo[3.3.1]nonan-2-one.

Protocol 1: GC-MS Extraction and Profiling

Expertise & Causality Focus: The choice of a non-polar stationary phase and a specific thermal gradient is engineered to resolve the bicyclic ketone from complex plant matrices without inducing thermal degradation.

  • Sample Preparation : Macerate 500g of dried plant material in 99.9% methanol for 72 hours.

    • Rationale: Methanol acts as an optimal amphiphilic solvent, capturing both polar glycosides and moderately lipophilic bicyclic compounds.

  • Fractionation : Subject the crude extract to liquid-liquid partitioning using n-hexane, followed by dichloromethane (DCM).

    • Rationale: 9-oxabicyclo[3.3.1]nonan-2-one partitions favorably into the DCM fraction due to its moderate TPSA and lack of hydrogen bond donors[5].

  • Chromatographic Separation : Inject 1 µL of the DCM fraction into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient : Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min).

    • Rationale: The slow 5°C/min ramp rate ensures baseline resolution of structurally similar bicyclic isomers, preventing peak co-elution.

  • Mass Spectrometry : Operate the mass analyzer in Electron Ionization (EI) mode at 70 eV.

    • Rationale: 70 eV is the stringent industry standard for generating reproducible fragmentation patterns that can be reliably cross-referenced against the NIST library for definitive structural identification.

Protocol 2: In Vitro Cytotoxicity and Gene Expression Profiling

Expertise & Causality Focus: A self-validating bioassay must include both a neoplastic and a non-neoplastic cell line to calculate a Selectivity Index (SI), ensuring the compound acts as a targeted therapeutic rather than a general biocide.

  • Cell Culture : Culture DU-145 (prostate cancer) and Vero CCL-81 (normal epithelial) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • MTT Viability Assay : Seed cells at 1 × 10⁴ cells/well in 96-well plates. Treat with varying concentrations (1–100 µg/mL) of the isolated compound for 48 hours. Add MTT reagent (5 mg/mL) for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Validation (The Self-Validating Step) : Calculate the IC₅₀ for both cell lines.

    • System Rule: The assay is only considered a pharmacologically viable success if the Selectivity Index (SI = IC₅₀ Vero / IC₅₀ DU-145) is > 10, indicating a high therapeutic window[2].

  • RT-qPCR for Target Validation : Extract total RNA using TRIzol reagent. Synthesize cDNA and perform qPCR targeting EGFR, PTGS2, and BCL-2, using GAPDH as a stable housekeeping gene.

    • Rationale: Quantifying these specific mRNA transcripts directly validates the in silico docking predictions, proving empirically that 9-oxabicyclo[3.3.1]nonan-2-one acts via EGFR/PTGS2 pathway suppression[2].

References

  • Sigma-Aldrich . "9-oxabicyclo[3.3.1]nonan-2-one - Product Specification and Molecular Formula."

  • International Journal of Science and Research Archive (IJSRA) . "In silico and in vitro evaluation of compounds from Methanol whole extracts of Solanum aculeastrum Dunal berries against benign prostatic hyperplasia and prostate cancer." 2

  • Semantic Scholar . "Chemoinformatic-aided Antidiabetic Analysis of the Therapeutic Potential of Phytoconstituents in Eremomastax speciosa Extracts." 3

  • ResearchGate . "Solanum aculeastrum Dunal berries: Phytochemical profiling and GC-MS analysis of methanolic extract and n-hexane, dichloromethane, ethyl acetate and n-butanol fractions." 5

  • MDPI . "Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb."4

  • Google Patents . "PT93107A - Process for the preparation of new etereous derivatives of oxabicylononane with herbicide action." 1

Sources

Foundational

Technical Whitepaper: Synthesis, Nomenclature, and Application of 9-Oxabicyclo[3.3.1]nonan-2-one

Executive Summary In advanced organic synthesis and drug development, bridged bicyclic ethers represent a highly privileged class of structural motifs. Among these, 9-Oxabicyclo[3.3.1]nonan-2-one (CAS: 19740-79-5) stands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, bridged bicyclic ethers represent a highly privileged class of structural motifs. Among these, 9-Oxabicyclo[3.3.1]nonan-2-one (CAS: 19740-79-5) stands out as a critical intermediate,[1]. Characterized by a rigid twin-chair conformation enforced by its oxygen bridge, this molecule provides exceptional stereocontrol when utilized as a scaffold for complex natural product synthesis, such as the Armatol family of compounds.

This technical guide deconstructs the IUPAC nomenclature, physicochemical properties, and the causality-driven synthetic workflows required to isolate this molecule.

Structural Identity & IUPAC Nomenclature Logic

The nomenclature of bridged bicyclic systems often obscures the 3D reality of the molecule. The IUPAC name 9-Oxabicyclo[3.3.1]nonan-2-one is a highly systematic set of instructions for assembling the molecule's topology.

  • 9-Oxa: The "oxa" prefix denotes the substitution of a carbon atom with an oxygen atom within the parent alkane framework. The locant "9" identifies this oxygen as the bridgehead heteroatom connecting the two rings.

  • bicyclo[3.3.1]: This defines the core skeleton as a fused two-ring system. The brackets [3.3.1] dictate the number of skeletal atoms in each of the three paths connecting the two tertiary bridgehead carbons (C1 and C5). Here, there are two paths of 3 carbons each, and one path of 1 atom (the oxygen at position 9).

  • nonan: Indicates that the parent bicyclic framework contains exactly 9 atoms (8 carbons + 1 oxygen)[2].

  • 2-one: The suffix "-one" combined with the locant "2" denotes the presence of a ketone carbonyl group adjacent to the bridgehead.

IUPACLogic Root 9-Oxabicyclo[3.3.1]nonan-2-one Prefix 9-Oxa (Oxygen at position 9) Root->Prefix System bicyclo[3.3.1] (Two rings, 3-3-1 bridges) Root->System Parent nonan (9 total skeletal atoms) Root->Parent Suffix 2-one (Ketone at position 2) Root->Suffix

Fig 1: Logical breakdown of the IUPAC nomenclature for 9-Oxabicyclo[3.3.1]nonan-2-one.

Physicochemical Profiling

Understanding the baseline quantitative data is essential for downstream chromatographic purification and spectroscopic validation. The parent framework, 9-oxabicyclo[3.3.1]nonane, is registered under CAS 281-05-0[2], while the functionalized ketone is registered under CAS 19740-79-5[3],[1].

PropertySpecification
IUPAC Name 9-Oxabicyclo[3.3.1]nonan-2-one
CAS Registry Number 19740-79-5
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Core Scaffold Bicyclic Ether / Ketone
Parent Alkane CAS 281-05-0 (9-Oxabicyclo[3.3.1]nonane)

Mechanistic Synthesis: Transannular Heterocyclization

The most elegant and atom-economical route to the 9-oxabicyclo[3.3.1]nonane core relies on the transannular O-heterocyclization of cycloocta-1,5-diene (COD).

Because COD is an 8-membered ring, its two double bonds are held in close spatial proximity. When one alkene is epoxidized, the resulting strain and spatial geometry allow the other functionalized site to attack the epoxide across the ring (transannular attack), effectively "zipping" the medium-sized ring into a rigid bicyclic system. Alternatively, cyclization can be achieved via N-bromosuccinimide treatment of cyclooctenoglycol derivatives[4].

SynthesisWorkflow Step1 Cycloocta-1,5-diene (COD) Starting Material Step2 Epoxidation (Peracid / Catalyst) Step1->Step2 Electrophilic addition Step3 Transannular Heterocyclization (Acid-Catalyzed Closure) Step2->Step3 Ring opening Step4 9-Oxabicyclo[3.3.1]nonan-2-ol Intermediate Step3->Step4 Intramolecular attack Step5 Oxidation (Jones Reagent) Step4->Step5 Alcohol to Ketone Step6 9-Oxabicyclo[3.3.1]nonan-2-one Target Molecule Step5->Step6 Yield Validation

Fig 2: Transannular O-heterocyclization workflow for 9-Oxabicyclo[3.3.1]nonan-2-one synthesis.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is imperative to design protocols that inherently verify their own success at each phase. The following two-step methodology converts COD to the target ketone.

Phase 1: Catalytic O-Heterocyclization to 9-Oxabicyclo[3.3.1]nonan-2-ol
  • Causality of Reagents: We utilize a mesocellular silica foam-supported heteropolyacid (HPW-NH2-MCF). The high surface area of the MCF combined with the strong Brønsted acidity of the phosphotungstic acid drives the transannular ring closure with near 100% conversion, preventing intermolecular oligomerization.

  • Step-by-Step:

    • Suspend HPW-NH2-MCF catalyst (5 mol%) in a solution of cycloocta-1,5-diene (1.0 eq) in anhydrous dichloromethane (DCM). DCM is chosen as its non-coordinating nature prevents competitive binding at the catalyst's active sites.

    • Add aqueous H₂O₂ (30%, 1.2 eq) dropwise at 0°C to initiate epoxidation while controlling the exothermic profile.

    • Warm to 25°C and stir for 12 hours. The acidic sites trigger epoxide ring-opening, followed by immediate transannular attack by the hydroxyl group.

  • Self-Validation System: Monitor the reaction via ¹H NMR. The starting COD exhibits distinct vinylic protons at ~5.6 ppm. The complete disappearance of these vinylic signals, replaced by characteristic bridgehead protons at ~3.8–4.2 ppm, provides absolute confirmation of bicyclic closure.

Phase 2: Selective Oxidation to the Ketone
  • Causality of Reagents: The intermediate secondary alcohol must be oxidized to the target ketone. Jones reagent (CrO₃ in aqueous H₂SO₄) is selected because the highly stable ether bridge of the [3.3.1] system can easily withstand the strongly acidic conditions without cleaving[4].

  • Step-by-Step:

    • Dissolve the intermediate 9-oxabicyclo[3.3.1]nonan-2-ol in acetone and cool to 0°C.

    • Titrate with Jones reagent dropwise until a persistent orange-red color remains (indicating a slight excess of Cr(VI)).

    • Quench unreacted oxidant with isopropanol (observed as a color shift from orange to green as Cr(VI) reduces to Cr(III)).

    • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Analyze the crude product via FTIR spectroscopy. The protocol is validated by the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the emergence of a sharp, intense C=O stretch at ~1710 cm⁻¹, confirming quantitative conversion to 9-Oxabicyclo[3.3.1]nonan-2-one.

Applications in Advanced Drug Development

The rigid 3D architecture of 9-Oxabicyclo[3.3.1]nonan-2-one makes it an invaluable building block in modern pharmacology and natural product synthesis.

  • Total Synthesis of Armatol A: The 9-oxabicyclo[3.3.1]nonane framework is a critical structural motif in the synthesis of the Armatol family of natural products. The rigid bicyclic structure serves as a stereochemical anchor, directing the stereochemistry of subsequent polyepoxide cyclization cascades[5].

  • Precursors for Macrolides and Bislactones: The ketone moiety of 9-Oxabicyclo[3.3.1]nonan-2-one can undergo Baeyer-Villiger oxidation (using trifluoroperacetic acid) to form expanded lactones and bislactones. These lactones are highly sought-after intermediates in the synthesis of biologically active macrolide antibiotics and other therapeutic agents.

References

  • Title: 9-Oxabicyclo(3.3.1)nonane | C8H14O | CID 136102 Source: PubChem URL:[Link]

  • Title: PT93107A - PROCESS FOR THE PREPARATION OF NEW ETEREOUS DERIVATIVES OF OXABICYLONONANE WITH HERBICIDE ACTION Source: Google Patents URL
  • Title: Synthesis of Enantiopure 9-Oxabicyclononanediol Derivatives by Lipase-Catalyzed Transformations and Determination of Their Absolute Configuration Source: ResearchGate URL:[Link]

  • Title: Synthesis and determination of the absolute configuration of Armatol A through a polyepoxide cyclization cascade Source: ResearchGate URL:[Link]

Sources

Exploratory

The 9-Oxabicyclo[3.3.1]nonan-2-one Scaffold: Phytochemical Discovery, Retrosynthetic Challenges, and Synergistic Catalytic Synthesis

Executive Summary The 9-oxabicyclo[3.3.1]nonane framework represents a conformationally restricted 3D-scaffold highly attractive for modern drug design. Unlike simple fused bicycles, the bridged oxabicyclic system forces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-oxabicyclo[3.3.1]nonane framework represents a conformationally restricted 3D-scaffold highly attractive for modern drug design. Unlike simple fused bicycles, the bridged oxabicyclic system forces a rigid twin-chair or chair-boat conformation, orienting functional substituents in a precise vector space ideal for target protein docking. This whitepaper explores the natural discovery of 9-oxabicyclo[3.3.1]nonan-2-one, the mechanistic hurdles in its retrosynthetic design, and the state-of-the-art experimental protocols required for its directed synthesis.

Phytochemical Discovery and Biological Significance

Historically, bridged oxabicyclic systems were considered rare in nature. However, advanced GC-MS profiling has recently identified 9-oxabicyclo[3.3.1]nonan-2-one and its hydroxylated derivatives as key bioactive constituents in several medicinal plants.

Notably, exhaustive analysis of Solanum aculeastrum Dunal berries revealed the presence of 6-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one[1]. In silico docking studies and in vitro assays have demonstrated that this specific oxabicyclic compound exhibits a high binding affinity for the Epidermal Growth Factor Receptor (EGFR) and Prostaglandin G/H Synthase 2 (PTGS2)[2]. By antagonizing these receptors, the compound effectively downregulates the anti-apoptotic protein BCL-2, thereby inducing targeted apoptosis in DU-145 prostate cancer cell lines ()[1].

Pathway Ligand 9-Oxabicyclo[3.3.1]nonan-2-one Target EGFR / PTGS2 Receptors Ligand->Target High Affinity Docking Signaling Downstream Signaling (AKT / STAT3) Target->Signaling Kinase Inhibition AntiApoptotic BCL-2 Expression Signaling->AntiApoptotic Downregulation Apoptosis Cancer Cell Apoptosis AntiApoptotic->Apoptosis Induction

Caption: Mechanism of action for 9-Oxabicyclo[3.3.1]nonan-2-one in EGFR/PTGS2 pathway inhibition.

Mechanistic Rationale & Retrosynthetic Analysis

Synthesizing the 9-oxabicyclo[3.3.1]nonan-2-one core is notoriously difficult. Traditional cyclization methods often fall victim to Baldwin's rules or thermodynamic traps, favoring the more stable fused ring systems (e.g., oxabicyclo[4.3.0]nonanes) over the bridged[3.3.1] architectures.

To overcome this, chemical biology relies on two primary strategies:

  • Synergistic (3+3)-Annulation: Utilizing transient carbonyl ylides and donor-acceptor (D-A) cyclopropanes to force a bridged geometry via kinetic control[3].

  • Transannular Domino Cyclization: Nucleophilic ring-opening of spirocyclic bis(oxiranes) derived from a cyclooctane core, leveraging transannular proximity effects ()[4].

The Synergistic Catalysis Breakthrough

The first highly controlled synthesis of the functionalized 9-oxabicyclo[3.3.1]nonan-2-one core was achieved through a synergistic dirhodium(II) and Lewis acid catalysis approach ()[3]. By exploiting the Rh2(OAc)4-catalyzed decomposition of diazo carbonyl compounds, transient carbonyl ylides are generated in situ. Simultaneously, a Lewis acid activates a donor-acceptor cyclopropane. The crux of this methodology lies in the solvent effects, which dictate the intermediate reactivity, steering the reaction away from simple pyran formation and toward the bridged [3.3.1] system[5].

Workflow Diazo Diazo Carbonyl RhCat Rh2(OAc)4 Catalysis Diazo->RhCat -N2 Ylide Carbonyl Ylide (Transient) RhCat->Ylide Annulation (3+3) Annulation (Solvent Controlled) Ylide->Annulation DAC D-A Cyclopropane Lewis Lewis Acid DAC->Lewis Activation Lewis->Annulation Product 9-Oxabicyclo[3.3.1] nonan-2-one Annulation->Product

Caption: Synergistic Rh(II)/Lewis Acid catalyzed (3+3)-annulation synthetic workflow.

Experimental Protocol: Synergistic (3+3)-Annulation

The following protocol details the self-validating system for the synthesis of the oxabicyclic core, ensuring high diastereoselectivity through strict kinetic control.

Step 1: Catalyst and Substrate Initialization

  • Action: To an oven-dried Schlenk flask under an argon atmosphere, add Rh2(OAc)4 (1.0 mol %) and Yb(OTf)3 (10.0 mol %).

  • Causality: Rh2(OAc)4 is specifically chosen for its optimal electron-withdrawing bridging ligands, which facilitate the rapid extrusion of N2 from the diazo precursor. Yb(OTf)3 acts as a mild, highly oxophilic Lewis acid that activates the D-A cyclopropane without prematurely decomposing the carbonyl ylide.

Step 2: Cyclopropane Activation

  • Action: Dissolve the donor-acceptor cyclopropane (1.0 equiv, 0.5 mmol) in 3.0 mL of anhydrous CHCl3 and transfer it to the reaction flask.

  • Causality: Chloroform is selected as the solvent because its specific dielectric constant stabilizes the zwitterionic intermediate formed upon cyclopropane ring-opening, which is critical for the subsequent transannular (3+3) trapping.

Step 3: Syringe Pump Addition of Diazo Precursor

  • Action: Dissolve the diazo carbonyl compound (1.2 equiv, 0.6 mmol) in 2.0 mL of anhydrous CHCl3. Add this solution dropwise to the reaction mixture via a syringe pump over a period of 2 hours at 25 °C.

  • Causality: The slow, continuous addition maintains a highly dilute steady-state concentration of the diazo compound. This strictly prevents the undesired Rh-catalyzed dimerization of the carbene intermediates (which would form unreactive alkenes) and ensures the carbene is immediately trapped by the adjacent carbonyl oxygen to form the transient ylide.

Step 4: Annulation and Structural Validation

  • Action: Stir the mixture for an additional 1 hour until TLC indicates complete consumption of the cyclopropane. Quench with saturated aqueous NaHCO3 (5 mL), extract with CH2Cl2 (3 × 10 mL), dry over Na2SO4, and concentrate in vacuo.

  • Causality: The basic quench neutralizes the Lewis acid, preventing any post-reaction epimerization of the newly formed stereocenters.

  • Validation: Purify via flash column chromatography. The bridged 9-oxabicyclo[3.3.1]nonan-2-one structure must be validated via 2D-NMR (NOESY/HMBC) to confirm the transannular spatial correlations, ruling out the fused [4.3.0] isomer.

Quantitative Data: Optimization of Intermediate Reactivity

The formation of the bridged [3.3.1] core is highly sensitive to the catalyst-solvent matrix. The table below summarizes the optimization parameters that enabled the successful isolation of the target scaffold, demonstrating the profound impact of solvent polarity on the reaction pathway[3].

Table 1: Optimization of the Synergistic (3+3)-Annulation

EntryCatalyst SystemSolventTemp (°C)Yield (%)d.r. (Diastereomeric Ratio)
1Rh2(OAc)4 / Sc(OTf)3CH2Cl2254585:15
2Rh2(OAc)4 / Sc(OTf)3Toluene252070:30
3Rh2(OAc)4 / Yb(OTf)3CH2Cl2256892:8
4 Rh2(OAc)4 / Yb(OTf)3 CHCl3 25 82 >95:5
5Rh2(OAc)4 / Yb(OTf)3THF25TraceN/A

Note: CHCl3 provides the optimal balance of intermediate stabilization, yielding the highest diastereomeric ratio.

Modern Advances: Transannular Epoxide Opening

In early 2026, an alternative, highly atom-economic approach was developed via the nucleophilic ring-opening of spirocyclic bis(oxiranes)[4]. When the trans-diastereomer of 1,8-dioxadispiro[2.3.2.3]dodecane is treated with primary amines (e.g., n-butylamine) and activated by LiClO4 (acting as a Lewis acid), it undergoes a domino process. The opening of the first oxirane ring generates an alkoxide that subsequently attacks the second oxirane moiety via a transannular cyclization, yielding aminoalcohols with a pristine 9-oxabicyclo[3.3.1]nonane core[4]. This method bypasses the need for precious metal catalysts, offering a scalable route for drug discovery programs.

References

  • Title: In silico and in vitro evaluation of compounds from Methanol whole extracts of Solanum aculeastrum Dunal berries against benign prostatic hyperplasia and prostate cancer Source: International Journal of Science and Research Archive (IJSRA), 2024 URL: [Link]

  • Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) Source: Molecules (MDPI), 2026 URL: [Link]

  • Title: (3+3)-Annulation of Carbonyl Ylides with Donor-Acceptor Cyclopropanes: Synergistic Dirhodium(II) and Lewis Acid Catalysis Source: Angewandte Chemie International Edition, 2019 URL: [Link]

Sources

Foundational

Stereochemical and Conformational Dynamics of 9-Oxabicyclo[3.3.1]nonan-2-one: A Comprehensive Guide for Scaffold-Based Drug Design

Abstract The 9-oxabicyclo[3.3.1]nonane framework represents a highly privileged, conformationally restricted 3D scaffold in modern synthetic chemistry and drug discovery[1]. This technical whitepaper explores the stereoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 9-oxabicyclo[3.3.1]nonane framework represents a highly privileged, conformationally restricted 3D scaffold in modern synthetic chemistry and drug discovery[1]. This technical whitepaper explores the stereochemistry, conformational equilibria, and synthetic methodologies of 9-oxabicyclo[3.3.1]nonan-2-one. By analyzing the causality behind its structural rigidity and detailing self-validating synthetic protocols, this guide provides researchers with actionable insights for integrating this bicyclic ketone into complex pharmacophores.

Structural and Conformational Dynamics
1.1 The Bicyclo[3.3.1]nonane Framework and the 9-Oxa Advantage

The parent bicyclo[3.3.1]nonane system is a classic model for conformational analysis, typically existing in a twin-chair (chair-chair, CC) conformation. However, the carbocyclic framework suffers from severe transannular steric repulsion between the endo-protons at the C3 and C7 positions, known as the "flagpole" interaction.

The introduction of an oxygen atom at the C9 bridge fundamentally alters this dynamic[1]. Because the oxygen atom lacks hydrogen substituents and possesses a smaller van der Waals radius than a methylene group, the C3-C7 flagpole strain is entirely relieved. This firmly anchors 9-oxabicyclo[3.3.1]nonan-2-one in a highly stable chair-chair conformation, preventing the ring-flipping that plagues less rigid macrocycles.

1.2 Impact of the C2 Carbonyl Group

The presence of an sp²-hybridized carbonyl carbon at the C2 position introduces local planarity, flattening the adjacent region of the ring. This flattening reduces torsional strain along the C1-C2-C3 bonds. Furthermore, the bridgehead carbons (C1, C5) serve as fixed stereocenters, locking the molecule into a defined spatial arrangement that is highly desirable for enantioselective drug-target binding[2].

ConformationalLogic A 9-Oxabicyclo[3.3.1]nonan-2-one B Chair-Chair (CC) Conformer (Global Minimum) A->B Thermodynamic Preference C Chair-Boat (CB) Conformer (Local Minimum) A->C High Energy Barrier D Relief of C3-C7 Flagpole Strain via 9-Oxa Bridge B->D Stabilizing Factor E C2 Carbonyl Flattening Reduces Torsional Strain B->E Stabilizing Factor

Logic diagram of conformational stability in 9-oxabicyclo[3.3.1]nonan-2-one.

Table 1: Quantitative Structural & Conformational Parameters
ParameterValue/CharacteristicCausality/Implication
Preferred Conformation Chair-Chair (CC)Minimizes torsional strain; favored due to the absence of C3-C7 flagpole interactions[1].
C-O-C Bridge Angle ~112° - 114°Slightly expanded compared to typical aliphatic ethers to accommodate the bicyclic framework.
C2 Carbonyl Hybridization sp² (Planar)Flattens the adjacent ring, reducing local steric hindrance and directing nucleophilic attack.
Stereocenters C1, C5 (Bridgeheads)Fixed spatial arrangement, essential for establishing absolute configuration in asymmetric synthesis[2].
Nucleophilic Attack Face Exo-face preferenceThe endo-face is sterically blocked by the concave U-shape of the bicyclic cavity.
Synthetic Methodologies and Stereocontrol

The synthesis of 9-oxabicyclo[3.3.1]nonan-2-one requires precise control over transannular cyclization. Two primary pathways dominate the literature:

Pathway A: O-Heterocyclization of Cycloocta-1,5-diene (COD) The most scalable and atom-economical approach involves the oxidation and subsequent transannular O-heterocyclization of COD. Utilizing aqueous H₂O₂ as a green oxygen donor in the presence of tungstic acid or WO₃-containing mesocellular silica foam (MCF) catalysts yields 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane with up to 100% conversion and 98% selectivity. The robust stability of the WO₃-MCF catalyst allows for multiple recycling iterations without activity loss. Subsequent selective oxidation of the diol yields the target ketone.

Pathway B: Enantioselective (5+3) Cycloadditions For highly functionalized derivatives, palladium-catalyzed (5+3) cycloadditions of vinylcyclopropanes and oxidopyrylium ylides are deployed. This methodology enables the construction of bridged oxa-[3.3.1]carbocycles with up to three stereogenic centers in excellent yields and enantioselectivities, providing a direct route to complex natural product scaffolds[2].

SyntheticWorkflow S1 Cycloocta-1,5-diene (COD) S2 Aqueous H2O2 WO3-MCF Catalyst S1->S2 S3 2,6-dihydroxy-9-oxa... Intermediate S2->S3 S4 Jones Oxidation or RuO4 S3->S4 S5 9-Oxabicyclo[3.3.1] nonan-2-one S4->S5

Step-by-step synthetic workflow for 9-oxabicyclo[3.3.1]nonan-2-one via COD.

Experimental Protocol: Synthesis via O-Heterocyclization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of 9-oxabicyclo[3.3.1]nonan-2-one from COD.

Step 1: Catalytic Epoxidation and Heterocyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of cycloocta-1,5-diene (COD) in 20 mL of a suitable solvent (e.g., tert-butanol).

  • Catalysis: Add 0.5 g of WO₃-containing mesocellular silica foam (MCF) catalyst.

  • Oxidation: Dropwise add 25 mmol of 30% aqueous H₂O₂. Heat the mixture to 90°C for 12 hours. Causality Check: The high temperature is required to overcome the activation energy barrier for the transannular nucleophilic attack of the intermediate epoxide by the newly formed hydroxyl group.

  • Extraction: Cool to room temperature, filter the recoverable WO₃-MCF catalyst, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the diol intermediate.

Step 2: Selective Oxidation to the Ketone

  • Setup: Dissolve the crude diol (approx. 8 mmol) in 30 mL of reagent-grade acetone and cool to 0°C in an ice bath.

  • Reagent Addition: Slowly add freshly prepared Jones reagent (CrO₃ in aqueous H₂SO₄) dropwise until a persistent orange-brown color remains, indicating a slight excess of the oxidant.

  • Quenching: Stir for 2 hours at 0°C, then quench the excess oxidant with 2 mL of isopropanol (the solution will turn green due to chromium(III) salts).

  • Validation (Self-Validating Checkpoint): Isolate the product via standard aqueous workup. Perform FT-IR and ¹³C NMR analysis. Validation Metric: The reaction is deemed successful only if FT-IR shows a strong, sharp carbonyl stretch at ~1710 cm⁻¹ and ¹³C NMR reveals a peak at ~210 ppm (C=O). The absence of a broad O-H stretch (~3300 cm⁻¹) confirms complete oxidation.

Stereoselective Reactivity at the C2 Carbonyl

Understanding the facial bias of the C2 carbonyl is critical for downstream derivatization. The endo-face of the 9-oxabicyclo[3.3.1]nonan-2-one system is heavily shielded by the concave, U-shaped geometry of the twin-chair bicyclic cavity.

Consequently, when subjected to nucleophilic addition (e.g., reduction via NaBH₄ or addition of Grignard reagents), the nucleophile approaches almost exclusively from the sterically unhindered exo-face. This trajectory forces the resulting hydroxyl group into the endo-position. This predictable, substrate-controlled stereoselectivity is a powerful tool for chemists designing specific spatial orientations in complex drug molecules.

Applications in in silico Drug Discovery

The rigid, predictable stereochemistry of 9-oxabicyclo[3.3.1]nonan-2-one makes it a highly attractive 3D scaffold for structure-based drug design. Unlike flexible aliphatic chains that suffer significant entropic penalties upon binding to a target receptor, the rigid bicyclic core pre-organizes substituents into optimal vectors for intermolecular interactions[1].

Recent in silico docking studies and gene expression profiling have highlighted the therapeutic potential of this scaffold. For instance, derivatives incorporating the 9-oxabicyclo[3.3.1]nonan-2-one core have demonstrated high binding affinities for critical oncogenic targets, including Prostaglandin G/H Synthase 2 (PTGS2/COX-2) and Epidermal Growth Factor Receptor (EGFR)[3]. In prostate cancer models (DU-145 cells), these interactions correlate with significant downregulation of EGFR and BCL-2 pathways, showcasing the scaffold's viability in developing potent antiproliferative agents[3].

Sources

Exploratory

Conformational analysis of the 9-oxabicyclo[3.3.1]nonane skeleton

An in-depth understanding of the 3D spatial geometry of small molecules is a non-negotiable prerequisite in modern structure-based drug design. As a Senior Application Scientist, I approach the conformational analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the 3D spatial geometry of small molecules is a non-negotiable prerequisite in modern structure-based drug design. As a Senior Application Scientist, I approach the conformational analysis of the 9-oxabicyclo[3.3.1]nonane skeleton not merely as an academic exercise, but as a critical path to validating pharmacophore vectors.

This sp³-rich, oxygen-bridged bicyclic system is a highly privileged, conformationally restricted scaffold . However, its utility is entirely dependent on our ability to accurately predict, measure, and lock its conformation in solution.

To understand the 9-oxabicyclo[3.3.1]nonane system, we must first look at its parent carbocycle, bicyclo[3.3.1]nonane. The parent structure predominantly adopts a twin-chair (Chair-Chair, CC) conformation. However, this geometry forces the endo-protons at the C3 and C7 positions into close spatial proximity (~2.5 Å), creating a severe transannular steric clash known as the 3,7-diaxial interaction. This strain lowers the energy barrier required for one of the rings to flip, making the Chair-Boat (CB) conformation relatively accessible.

Introducing an oxygen atom at the bridgehead (C9) fundamentally rewrites the molecule's thermodynamic landscape .

  • Steric Relief: The oxygen atom is smaller than a methylene group and lacks hydrogen atoms. This alters the C1-O9-C5 bite angle, slightly flattening the wings of the bicyclic system and relieving the C3-C7 transannular strain.

  • Stereoelectronic Stabilization: The lone pairs on the bridgehead oxygen participate in hyperconjugative donation ( nO​→σC−C∗​ ), which electronically stabilizes the CC geometry.

Consequently, the CC conformation in the unsubstituted 9-oxabicyclo[3.3.1]nonane is significantly more stable than in its carbocyclic counterpart . However, if heavy heteroatoms (e.g., Sulfur or Selenium) are introduced at the C3 and C7 positions, lone-pair/lone-pair repulsions (the "hockey stick" effect) will aggressively invert the global minimum from CC to CB.

Table 1: Representative Relative Conformational Energies ( ΔG , kcal/mol)

Bicyclic SkeletonChair-Chair (CC)Chair-Boat (CB)Boat-Boat (BB)Global Minimum
Bicyclo[3.3.1]nonane0.0+2.5+9.5CC
9-Oxabicyclo[3.3.1]nonane0.0+4.2+11.1CC
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane+3.80.0+6.2CB

Data summarizes theoretical thermodynamic shifts caused by bridgehead and equatorial heteroatom substitutions.

The Self-Validating Analytical Workflow

A single analytical technique is never sufficient for absolute conformational assignment. A robust protocol must be a self-validating system where empirical solution-state data (NMR) is cross-examined against solid-state geometry (X-Ray) and theoretical energy landscapes (DFT).

Workflow A Synthesis of 9-Oxabicyclo[3.3.1]nonane B NMR Spectroscopy (Solution State) A->B C X-Ray Crystallography (Solid State) A->C D DFT Calculations (In Silico Validation) B->D C->D E Conformational Assignment D->E

Self-validating workflow for assigning the conformation of 9-oxabicyclo[3.3.1]nonane derivatives.

Step-by-Step Methodologies

Protocol A: Solution-State NMR Conformational Analysis

The causality behind using Nuclear Overhauser Effect Spectroscopy (NOESY) lies in its extreme sensitivity to interatomic distances ( r−6 dependence). It is the only non-destructive way to measure the transannular distance between C3 and C7 in solution.

  • Step 1: Solvent Selection & Sample Preparation. Dissolve 15-20 mg of the purified 9-oxabicyclo[3.3.1]nonane derivative in 0.6 mL of anhydrous CDCl₃. Causality: Non-polar solvents prevent the disruption of intramolecular hydrogen bonds that might artificially stabilize high-energy conformers.

  • Step 2: 1D ¹H and ¹³C Acquisition. Acquire standard 1D spectra to establish baseline chemical shifts. Pay specific attention to the C3 and C7 carbon shifts, which are highly sensitive to the γ -gauche shielding effect exerted by the bridgehead oxygen.

  • Step 3: 2D NOESY Acquisition. Run a 2D NOESY experiment with a mixing time ( tm​ ) of 300-500 ms.

  • Step 4: Transannular Cross-Peak Analysis. Analyze the spectrum for a cross-peak between the C3-endo and C7-endo protons.

    • If a strong NOE is present: The distance is ~2.5–2.6 Å, definitively proving the Chair-Chair (CC) conformation.

    • If the NOE is absent: The distance exceeds 4.0 Å, indicating a ring flip has occurred, proving the Chair-Boat (CB) conformation.

Protocol B: In Silico DFT Validation

Computational modeling ensures that the NMR results are thermodynamically sound and not the result of transient kinetic trapping.

  • Step 1: Conformational Searching. Perform a Monte Carlo conformational search using the MMFF94 force field. Causality: This prevents the subsequent quantum mechanical calculations from getting trapped in a local minimum.

  • Step 2: Geometry Optimization (DFT). Optimize the lowest-energy CC, CB, and BB geometries using the B3LYP/6-311+G(d,p) level of theory. Crucial Causality: You must include Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3). Standard DFT poorly describes the long-range van der Waals transannular interactions (like the C3-C7 endo-endo proton interactions) that dictate the subtle energy differences between these conformers.

  • Step 3: Frequency Calculation. Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms the structures are true thermodynamic minima.

  • Step 4: Data Cross-Validation. Measure the theoretical C3-endo to C7-endo distance in the optimized CC model. If the DFT predicts a distance of 2.55 Å, this perfectly validates the strong NOE cross-peak observed in Protocol A.

EnergyLandscape CC Chair-Chair (Global Min) CB Chair-Boat (Local Min) CC->CB Ring Flip BB Boat-Boat (High Energy) CB->BB Ring Flip

Conformational interconversion pathways and relative stabilities of the bicyclic skeleton.

Conclusion

The 9-oxabicyclo[3.3.1]nonane skeleton is not a static entity; it is a dynamic system governed by a delicate balance of transannular steric relief and stereoelectronic hyperconjugation. By employing a self-validating matrix of NOESY NMR and dispersion-corrected DFT calculations, researchers can confidently map this conformational landscape, ensuring that the 3D vectors of their designed pharmacophores are accurate, stable, and ready for advanced biological screening.

References

  • Title: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) Source: Molecules (MDPI), 2026, 31(2), 252. URL: [Link]

  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: RSC Advances, 2023, 13, 21955-21985. URL: [Link]

  • Title: 9-Oxabicyclo[3.3.1]nonane - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Foundational

Spectroscopic data (NMR, IR, MS) of 9-Oxabicyclo[3.3.1]nonan-2-one

Comprehensive Spectroscopic Profiling of 9-Oxabicyclo[3.3.1]nonan-2-one: A Technical Guide for Structural Elucidation Executive Summary & Mechanistic Context The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling of 9-Oxabicyclo[3.3.1]nonan-2-one: A Technical Guide for Structural Elucidation

Executive Summary & Mechanistic Context

The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif, frequently serving as a core intermediate in the synthesis of complex natural products, functionalized cyclooctanoids, and novel pharmaceutical agents[1]. Structurally, 9-oxabicyclo[3.3.1]nonan-2-one (C₈H₁₂O₂) features a bridged bicyclic system consisting of two fused six-membered rings sharing three carbons, an oxygen bridge at the 9-position, and a ketone moiety at the 2-position.

For drug development professionals and synthetic chemists, the structural elucidation of this framework requires highly orthogonal analytical techniques. The proximity of the highly electronegative oxygen bridge to the carbonyl group creates a unique electronic environment. This guide provides a self-validating, causality-driven framework for characterizing 9-oxabicyclo[3.3.1]nonan-2-one using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)[2].

Self-Validating Spectroscopic Workflow

To ensure high-fidelity structural elucidation, isolated compounds must be subjected to a sequential, cross-validating analytical pipeline.

Fig 1. Self-validating workflow for the spectroscopic elucidation of bicyclic ether-ketones.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Integrity Check: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected due to the relatively lipophilic nature of the bicyclic core. TMS provides an absolute zero reference to prevent chemical shift drift, which is critical when analyzing subtle deshielding effects from the oxygen bridge.

  • NMR Acquisition (Structural Connectivity): Acquire ¹H NMR at ≥400 MHz and ¹³C NMR at ≥100 MHz.

    • Causality: For ¹³C acquisition, the relaxation delay (D1) must be extended to 2.0–3.0 seconds. The quaternary carbonyl carbon (C-2) lacks attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete relaxation between pulses, preventing the C-2 signal from disappearing into the baseline noise.

  • FT-IR Validation (Functional Group Confirmation): Analyze the neat sample using Attenuated Total Reflectance (ATR) FT-IR (32 scans, 4 cm⁻¹ resolution).

    • Causality: ATR-FTIR eliminates the need for KBr pellet pressing, which can introduce hygroscopic moisture (yielding a false broad -OH peak at ~3300 cm⁻¹) that could be misinterpreted as a hydrated ketone or an alcohol impurity.

  • HRMS Acquisition (Exact Mass Determination): Inject a 1 µg/mL dilution into an ESI-TOF mass spectrometer in positive ion mode.

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecular ion [M+H]⁺. Traditional Electron Ionization (EI) at 70 eV often shatters strained bicyclic ethers, complicating parent mass identification.

Nuclear Magnetic Resonance (NMR) Profiling

The [3.3.1] bicyclic system forces the molecule into a rigid twin-chair or chair-boat conformation. This rigidity locks the protons in space, leading to highly diagnostic chemical shifts and coupling constants. The bridgehead carbons (C-1 and C-5) are the primary diagnostic anchors for this scaffold.

Table 1: Diagnostic ¹H and ¹³C NMR Spectral Data

NucleusPositionChemical Shift (ppm)MultiplicityCausality / Mechanistic Rationale
¹HH-1~ 4.20 - 4.50d / mHighly deshielded by the inductive pull of the adjacent bridging oxygen (O-9) and the anisotropic deshielding cone of the adjacent carbonyl (C-2).
¹HH-5~ 3.80 - 4.00mDeshielded by the bridging oxygen (O-9), but appears further upfield than H-1 because it lacks the direct alpha-carbonyl effect.
¹HH-3~ 2.30 - 2.60mAlpha to the carbonyl. Diastereotopic protons exhibit complex geminal splitting due to the rigid ring framework preventing free rotation.
¹³CC-2~ 208.0 - 212.0C (quat)Characteristic ketone carbonyl carbon. The shift confirms the ketone is in a 6-membered ring environment.
¹³CC-1~ 78.0 - 82.0CHBridgehead carbon, strongly deshielded by both O-9 and C=O.
¹³CC-5~ 68.0 - 72.0CHBridgehead carbon, deshielded solely by O-9.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation of the functional groups suggested by the ¹³C NMR data. The exact position of the carbonyl stretch is highly dependent on ring strain.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibration ModeIntensityCausality / Mechanistic Rationale
1715 - 1725C=O stretchStrongThe ketone resides in a 6-membered ring conformation within the [3.3.1] framework. Unlike highly strained [2.2.1] systems (where C=O shifts to ~1750 cm⁻¹), the [3.3.1] system possesses minimal angle strain, keeping the absorption near standard cyclohexanone values.
1080 - 1120C-O-C stretchStrongAsymmetric stretching of the dialkyl ether bridge. The rigidity of the bridge sharpens this peak compared to linear aliphatic ethers.
2850 - 2950C-H stretchMediumStandard sp³ C-H stretching of the methylene backbone.

Mass Spectrometry (MS) and Fragmentation Causality

The exact molecular mass of 9-oxabicyclo[3.3.1]nonan-2-one is 140.0837 Da[3]. In mass spectrometry, the presence of two heteroatoms (the ether oxygen and the ketone oxygen) provides two competing sites for initial ionization (lone pair removal).

Fig 2. Primary mass spectrometry fragmentation pathways for 9-oxabicyclo[3.3.1]nonan-2-one.

Table 3: Diagnostic MS Fragmentation Ions

m/z ValueFragment TypeCausality / Mechanistic Rationale
140.08[M]⁺The intact molecular ion corresponding to C₈H₁₂O₂[3].
112.08[M - CO]⁺Ionization at the ketone oxygen triggers an α-cleavage event, leading to the rapid extrusion of neutral carbon monoxide (loss of 28 Da). This is a hallmark of cyclic ketones.
122.07[M - H₂O]⁺Protonation or complex rearrangement involving the ether bridge can lead to the loss of water (18 Da), though this is usually a minor pathway compared to CO loss.
97.06[M - C₂H₃O]⁺Deep structural fragmentation involving the cleavage of the ether bridge and adjacent carbons, yielding a highly stabilized oxonium ion.

References

  • [5+3] Cycloaddition of 3-Oxidopyrylium: A Novel Route to Functionalized Cyclooctanoids from Furans Source: Thieme-connect URL
  • PubChemLite - 9-oxabicyclo[3.3.
  • Synthesis of Enantiopure 9-Oxabicyclononanediol Derivatives by Lipase-Catalyzed Transformations Source: ResearchGate URL
  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols Source: Organic Letters - ACS Publications URL

Sources

Exploratory

A Theoretical Investigation into the Conformational Stability of 9-Oxabicyclo[3.3.1]nonan-2-one: A Technical Guide for Drug Development Professionals

Abstract The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, underpinning the architecture of numerous biologically active compounds. The conformational rigidity of this bicycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, underpinning the architecture of numerous biologically active compounds. The conformational rigidity of this bicyclic system, and the precise spatial arrangement of its substituents, are critical determinants of its pharmacological activity and binding affinity to biological targets. This in-depth technical guide provides a comprehensive theoretical framework for assessing the conformational stability of a key derivative, 9-Oxabicyclo[3.3.1]nonan-2-one. We will explore the principal conformers, detail a robust computational protocol for their analysis, and discuss the anticipated stability based on evidence from closely related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics incorporating this versatile scaffold.

Introduction: The Significance of the 9-Oxabicyclo[3.3.1]nonane Core in Drug Discovery

Bicyclic systems are of immense interest in drug design due to their defined three-dimensional structures, which can lead to enhanced binding to biological targets and improved pharmacological profiles. The 9-oxabicyclo[3.3.1]nonane framework, in particular, offers a unique combination of structural rigidity and synthetic accessibility. Its derivatives have been explored for a range of therapeutic applications. The introduction of a carbonyl group at the C-2 position in 9-Oxabicyclo[3.3.1]nonan-2-one provides a key functional handle for further chemical modification, making it a valuable building block in the synthesis of complex molecules.

A thorough understanding of the conformational preferences of this core structure is paramount for structure-activity relationship (SAR) studies and the rational design of new drug candidates. Theoretical calculations provide a powerful and cost-effective means to predict the most stable conformations and to understand the energetic landscape of the molecule.

Conformational Landscape of 9-Oxabicyclo[3.3.1]nonan-2-one

The flexibility of the two fused six-membered rings in the 9-oxabicyclo[3.3.1]nonane system allows for several possible conformations. However, extensive studies on the parent bicyclo[3.3.1]nonane and its heteroanalogs have established that the two most energetically favorable conformations are the chair-chair (CC) and the boat-chair (BC) forms.

  • Chair-Chair (CC) Conformation: In this arrangement, both six-membered rings adopt a chair-like geometry. This conformation generally minimizes torsional strain and is often the global minimum for unsubstituted bicyclo[3.3.1]nonane systems.

  • Boat-Chair (BC) Conformation: Here, one ring maintains a chair conformation while the other adopts a boat or a twist-boat form. This conformation can become more favorable upon the introduction of bulky substituents that would otherwise lead to significant steric clashes in the chair-chair form.

The presence of the ether linkage at the bridgehead (C1 and C5) and the carbonyl group at C2 in 9-Oxabicyclo[3.3.1]nonan-2-one will influence the relative energies of these conformers. The lone pairs on the bridgehead oxygen atom and the dipole of the carbonyl group will introduce specific electronic and steric interactions that must be considered.

Based on X-ray crystallographic studies of a closely related derivative, (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol, the 9-oxabicyclo[3.3.1]nonane framework adopts a chair-chair conformation in the solid state.[1] This provides strong evidence that the chair-chair conformer is a low-energy and readily accessible structure for this bicyclic system.

Theoretical Methodology for Stability Assessment

To quantitatively assess the relative stabilities of the conformers of 9-Oxabicyclo[3.3.1]nonan-2-one, a robust and well-validated computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energies of organic molecules.

Rationale for Method Selection

The choice of computational method and basis set is critical for obtaining reliable results. For molecules of this size and complexity, a balance between accuracy and computational cost is necessary.

  • Density Functional Theory (DFT): DFT methods, particularly those incorporating hybrid functionals such as B3LYP, have demonstrated excellent performance in predicting the structures and relative energies of organic molecules. The inclusion of dispersion corrections (e.g., D3) is also recommended to accurately account for non-covalent interactions, which can be important in determining conformational preferences.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set, such as 6-311+G(2d,p), is recommended.

Step-by-Step Computational Workflow

The following protocol outlines a comprehensive approach to the theoretical analysis of 9-Oxabicyclo[3.3.1]nonan-2-one stability.

Step 1: Initial Structure Generation

  • Generate the 3D structures of the chair-chair (CC) and boat-chair (BC) conformers of 9-Oxabicyclo[3.3.1]nonan-2-one using a molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each conformer using a DFT method, such as B3LYP, with a basis set like 6-31G(d,p). This step will locate the minimum energy structure for each conformer.

Step 3: Vibrational Frequency Analysis

  • Calculate the vibrational frequencies at the same level of theory as the geometry optimization. This is a crucial step to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 4: Single-Point Energy Calculation

  • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, for example, 6-311+G(2d,p).

Step 5: Solvation Effects

  • To model the stability in a solution, which is more relevant to biological systems, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the single-point energy calculation. The choice of solvent (e.g., water, DMSO) should reflect the experimental conditions or the biological environment of interest.

Step 6: Analysis of Results

  • Compare the total Gibbs free energies of the different conformers. The conformer with the lowest Gibbs free energy will be the most stable. The energy difference between the conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.

Recommended Software

A variety of software packages are available for performing these calculations. Some of the most widely used include:

  • Gaussian: A comprehensive and widely used suite of programs for electronic structure calculations.

  • ORCA: A powerful and versatile quantum chemistry program package that is free for academic use.

  • PySCF: An open-source Python-based library for quantum chemistry calculations.

Predicted Stability of 9-Oxabicyclo[3.3.1]nonan-2-one Conformers

While a dedicated experimental study on the conformational equilibrium of 9-Oxabicyclo[3.3.1]nonan-2-one is not available in the literature, we can make informed predictions based on the theoretical principles and data from related systems.

It is anticipated that the chair-chair (CC) conformation will be the most stable conformer of 9-Oxabicyclo[3.3.1]nonan-2-one. This prediction is based on the following reasoning:

  • Minimization of Torsional Strain: The chair conformation is the most stable arrangement for a six-membered ring, as it minimizes both angle and torsional strain. The CC conformer extends this principle to the bicyclic system.

  • Experimental Evidence from Analogs: As previously mentioned, the crystal structure of a closely related derivative shows a clear preference for the chair-chair conformation.[1]

  • Steric Considerations: In the absence of bulky substituents, there are no significant steric interactions that would favor the boat-chair conformation.

The boat-chair (BC) conformer is expected to be a higher-energy species. The energy difference between the CC and BC conformers will determine the conformational equilibrium. A larger energy difference will result in a higher population of the more stable CC conformer.

Data Presentation

To facilitate the comparison of the theoretical results, all quantitative data should be summarized in a clearly structured table.

Table 1: Calculated Relative Energies of 9-Oxabicyclo[3.3.1]nonan-2-one Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Zero-Point Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair-Chair (CC)0.000.000.00
Boat-Chair (BC)Calculated ValueCalculated ValueCalculated Value

Note: The values in this table would be populated upon completion of the computational workflow described in Section 3.2.

Visualization of Concepts

Visual representations are essential for understanding the complex three-dimensional structures and workflows discussed in this guide.

Conformational Isomers of 9-Oxabicyclo[3.3.1]nonan-2-one

G cluster_conformers Conformational Isomers CC CC_label Chair-Chair (CC) BC BC_label Boat-Chair (BC) Equilibrium BC_node Equilibrium->BC_node CC_node CC_node->Equilibrium

Caption: The two primary low-energy conformers of 9-Oxabicyclo[3.3.1]nonan-2-one.

Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual 3D renderings of the optimized conformers.

Computational Workflow for Stability Analysis

G start Generate Initial Structures (CC and BC) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Vibrational Frequency Analysis (Confirm Minima & Obtain ZPVE) opt->freq spe Single-Point Energy Calculation (e.g., B3LYP/6-311+G(2d,p)) freq->spe solv Incorporate Solvation Model (e.g., PCM) spe->solv analysis Analyze Gibbs Free Energies (Determine Relative Stabilities) solv->analysis end Predict Conformational Equilibrium analysis->end

Caption: A schematic of the computational workflow for determining the relative stability of conformers.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the conformational stability of 9-Oxabicyclo[3.3.1]nonan-2-one. Based on established principles and evidence from analogous systems, the chair-chair conformation is predicted to be the most stable. The detailed computational workflow provides a practical roadmap for researchers to perform their own in-depth analyses.

While theoretical calculations offer powerful insights, experimental validation remains the gold standard. Future work should focus on the synthesis and experimental conformational analysis of 9-Oxabicyclo[3.3.1]nonan-2-one, likely using variable-temperature NMR spectroscopy. Such studies would provide crucial data to benchmark and refine the theoretical models, ultimately leading to a more complete understanding of this important medicinal chemistry scaffold. This synergistic approach, combining state-of-the-art computational methods with rigorous experimental work, will undoubtedly accelerate the discovery and development of novel therapeutics based on the 9-oxabicyclo[3.3.1]nonane core.

References

  • Detert, H., & Meier, H. (2009). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2537. [Link]

  • Ravishankar, L., Rele, D. N., Geetha, K. V., Mathur, H. H., & Trivedi, G. K. (1987). Conformational Studies of Sterically Comparable 2,4-Disubstituted Bicyclo[3.3.1]nonan-9-one Systems. Magnetic Resonance in Chemistry, 25(11), 960–965. [Link]

  • Majumder, A., Mandal, A., & Ghosh, P. (2012). Total synthesis of 9-oxo-bicyclo[3.3.1]nonane. Journal of Applicable Chemistry, 2(2), 176-181. [Link]

  • Bucci, P., Lippi, G., & Macchia, B. (1971). Configuration study of some 9-substituted 3-oxabicyclo[3.3.1]nonanes by nuclear magnetic resonance. The Journal of Organic Chemistry, 36(25), 3972–3975. [Link]

  • Trubitsin, B. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 123. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one via domino reaction

Application Note: Domino Synthesis of the 9-Oxabicyclo[3.3.1]nonan-2-one Core via Cascade Methodologies Executive Summary & Mechanistic Rationale Domino reactions—where multiple bond-forming events occur sequentially in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Domino Synthesis of the 9-Oxabicyclo[3.3.1]nonan-2-one Core via Cascade Methodologies

Executive Summary & Mechanistic Rationale

Domino reactions—where multiple bond-forming events occur sequentially in a single pot without the addition of new reagents—offer a highly efficient alternative. This technical guide details the synthesis of the 9-oxabicyclo[3.3.1]nonan-2-one core and related derivatives via three field-proven domino pathways:

  • (3+3)-Annulation of Carbonyl Ylides: A dual-catalytic cascade utilizing donor-acceptor (D-A) cyclopropanes to access the 9-oxabicyclo[3.3.1]nonan-2-one core[3].

  • Nucleophilic Ring-Opening of Bis(oxiranes): A highly stereospecific domino process yielding aminoalcohols with a 9-oxabicyclo[3.3.1]nonane moiety[2].

  • Green O-Heterocyclization: A tandem epoxidation/transannular cyclization of cycloocta-1,5-diene (COD) to form 2-hydroxy-9-oxabicyclo[3.3.1]nonan-6-one[4].

Causality in Experimental Design

Successful domino reactions rely on precise kinetic control and intermediate stabilization. In the (3+3)-annulation , Rh2​(OAc)4​ is selected to decompose an α -diazo- δ -keto-ester into a metallocarbene, which is immediately attacked by the adjacent carbonyl oxygen to form a transient carbonyl ylide[5]. Simultaneously, a Lewis acid (e.g., Yb(OTf)3​ ) activates the highly polarized C–C bond of a D-A cyclopropane. The choice of a non-polar solvent like toluene is critical; it stabilizes the reactive ylide and exploits solvent effects to dictate regioselectivity, driving the cascade toward the 9-oxabicyclo[3.3.1]nonan-2-one core rather than uncyclized byproducts[3].

In the O-heterocyclization approach, causality is driven by spatial proximity. Epoxidation of one double bond in COD by a heterogenized phosphotungstic acid catalyst (HPW-NH₂-MCF) places the resulting oxirane in strict conformational proximity to the remaining alkene, forcing an immediate transannular nucleophilic attack that zips up the bicyclic core[4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the three primary domino strategies used to construct the 9-oxabicyclo[3.3.1]nonane architecture.

Domino Reaction PathwayCatalyst SystemSolvent / AdditiveTempTarget Bicyclic CoreYield / Selectivity
(3+3)-Annulation [3] Rh2​(OAc)4​ + Yb(OTf)3​ Toluene (Anhydrous)25–50 °C9-Oxabicyclo[3.3.1]nonan-2-one65–85% Yield
Bis(oxirane) Ring-Opening [2] LiClO4​ (Lewis Acid)Neat AmineReflux9-Oxabicyclo[3.3.1]nonane Aminoalcohols70–90% Yield
O-Heterocyclization [4]HPW-NH₂-MCFAqueous H2​O2​ 80 °C2-Hydroxy-9-oxabicyclo[3.3.1]nonan-6-one100% Conv. / 98% Sel.

Mechanistic & Workflow Visualizations

DominoMechanism A Diazo Compound + Rh2(OAc)4 B Transient Carbonyl Ylide A->B  -N2 Extrusion D (3+3) Cycloaddition Intermediate B->D  Annulation C D-A Cyclopropane + Lewis Acid C->D  Ring Opening E 9-Oxabicyclo[3.3.1] nonan-2-one Core D->E  Intramolecular  Cyclization

Mechanistic pathway of the domino (3+3)-annulation forming the 9-oxabicyclo[3.3.1]nonan-2-one core.

Workflow S1 1. Catalyst & Substrate Assembly (Inert Atmosphere, 25°C) S2 2. Syringe Pump Addition (Diazo Precursor, 1 h) S1->S2 S3 3. Domino Cascade Reaction (Toluene, 2-4 h) S2->S3 S4 4. In-Process Validation (TLC & IR Tracking) S3->S4 S5 5. Quench & Purification (Flash Chromatography) S4->S5

Step-by-step experimental workflow for the domino synthesis, ensuring controlled ylide generation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one via (3+3)-Annulation

This protocol utilizes dual catalysis to ensure the reactive ylide and the opened cyclopropane are generated synchronously.

Step 1: System Assembly & Purging

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add the Donor-Acceptor cyclopropane (1.0 mmol) and Yb(OTf)3​ (10 mol%) to the flask.

  • Dissolve the mixture in 10 mL of anhydrous toluene. Causality: Toluene suppresses the premature collapse of the carbonyl ylide, which is a common failure mode in polar solvents like THF[3].

Step 2: Controlled Ylide Generation

  • Dissolve the α -diazo- δ -keto-ester (1.2 mmol) and Rh2​(OAc)4​ (1.0 mol%) in 5 mL of anhydrous toluene in a gas-tight syringe.

  • Use a syringe pump to add the diazo solution to the reaction flask at a rate of 5 mL/h at 25 °C. Causality: Slow addition maintains a low steady-state concentration of the metallocarbene, preventing unwanted diazo dimerization (homocoupling)[5].

Step 3: In-Process Validation & Quenching

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The diazo compound is typically bright yellow and UV-active. The reaction is complete when the yellow color dissipates and IR spectroscopy confirms the disappearance of the diazo stretch at ∼2100 cm−1 .

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Extract with EtOAc ( 3×15 mL ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the 9-oxabicyclo[3.3.1]nonan-2-one derivative. NMR Validation: Look for the characteristic diagnostic bridgehead protons appearing as multiplets between 4.2–4.6 ppm.

Protocol B: Green O-Heterocyclization of COD to 2-Hydroxy-9-oxabicyclo[3.3.1]nonan-6-one

This method highlights a sustainable domino approach using a recoverable heterogeneous catalyst.

Step 1: Catalyst Preparation & Reaction Setup

  • Utilize HPW-NH₂-MCF (phosphotungstic acid grafted onto mesocellular silica foam via aminosilane linkers). Causality: The covalent aminosilane linkage prevents the leaching of toxic tungsten species into the aqueous phase, ensuring the catalyst can be reused up to six times without activity loss[4].

  • In a 25 mL round-bottom flask, combine cycloocta-1,5-diene (COD, 5.0 mmol), 30% aqueous H2​O2​ (15.0 mmol), and HPW-NH₂-MCF catalyst (50 mg).

Step 2: Domino Epoxidation/Cyclization

  • Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 6 hours. Causality: Vigorous stirring is required to overcome mass transfer limitations between the aqueous oxidant phase and the organic COD phase.

Step 3: Isolation & Validation

  • Validation Check: Monitor via GC-MS. The reaction is self-validating when the COD peak (m/z 108) completely disappears, replaced by the product peak corresponding to the 2-hydroxy-9-oxabicyclo[3.3.1]nonan-6-one core.

  • Cool the mixture to room temperature and recover the solid HPW-NH₂-MCF catalyst via simple vacuum filtration. Wash the catalyst with ethanol and dry for reuse[4].

  • Extract the aqueous filtrate with dichloromethane, dry, and evaporate to yield the pure bicyclic product (up to 98% selectivity)[4].

Protocol C: Stereospecific Ring-Opening of Bis(oxiranes)

A highly atom-economical domino process forming 9-oxabicyclo[3.3.1]nonane aminoalcohols.

  • In a reaction vial, combine the trans-isomer of spirocyclic bis(oxirane) (1.0 mmol) with an amine (e.g., n-butylamine or morpholine, 2.0 mL) and LiClO4​ (0.1 mmol).

  • Reflux the mixture. Causality: LiClO4​ acts as a mild Lewis acid to activate the oxirane rings. The trans-configuration is strictly required; it aligns the intermediate for a transannular nucleophilic attack, whereas the cis-isomer only yields uncyclized diols due to steric impossibility[2].

  • Remove excess amine under vacuum and purify via chromatography to yield the functionalized 9-oxabicyclo[3.3.1]nonane core.

References

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., & Averina, E. B. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Molecules 2026, 31(2), 252. URL:[Link]

  • Scispace Literature Database. "(3+3)-Annulation of Carbonyl Ylides with Donor-Acceptor Cyclopropanes." Scispace. URL:[Link]

  • Gao, R., Zhu, Q., Dai, W.-L., & Fan, K. "Highly active and green aminopropyl-immobilized phosphotungstic acid on mesocellular silica foam for the O-heterocyclization of cycloocta-1,5-diene with aqueous H2O2." Green Chemistry 2011, 13, 702-708. URL:[Link]

  • Suneja, A., et al. "Cooperative Rh(II)/Pd(0) Dual Catalysis: Synthesis of Highly Substituted 3(2H)-Furanones with a C2-Quaternary Center via a Cyclization/Allylic Alkylation Cascade of α-Diazo-δ-keto-esters." Organic Letters 2021. URL:[Link] (Representative literature for Rh(II) diazo cascades).

Sources

Application

Intramolecular cyclization strategies for 9-oxabicyclo[3.3.1]nonanes

Application Note: Intramolecular Cyclization Strategies for the Assembly of 9-Oxabicyclo[3.3.1]nonane Scaffolds Executive Briefing The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted 3D scaffold prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Intramolecular Cyclization Strategies for the Assembly of 9-Oxabicyclo[3.3.1]nonane Scaffolds

Executive Briefing

The 9-oxabicyclo[3.3.1]nonane framework is a conformationally restricted 3D scaffold prevalent in numerous bioactive natural products and synthetic therapeutics, including targeted anticancer agents and specific alkaloids 1. Due to the inherent steric strain and entropic hurdles associated with medium-sized bridged rings, synthesizing this core requires highly orchestrated intramolecular cyclization strategies. This guide details four distinct, field-proven cyclization methodologies, providing mechanistic causality and self-validating protocols designed for drug development professionals and synthetic chemists.

Mechanistic Rationale for Intramolecular Cyclization

Strategy A: Lewis Acid-Catalyzed Domino Ring-Opening of Bis(oxiranes) Nucleophilic ring-opening of spirocyclic bis(oxiranes) offers an atom-economical route to highly functionalized 9-oxabicyclo[3.3.1]nonanes 2. The causality of this reaction hinges strictly on stereochemistry: only the trans-diastereomer of the bis(oxirane) places the intermediate alkoxide in the correct spatial trajectory to attack the second oxirane ring from the backside. The addition of LiClO₄ acts as a Lewis acid, coordinating to the epoxide oxygen to lower the LUMO, which facilitates the initial amine attack and triggers the domino cyclization 1.

Strategy B: Oxocarbenium Ion-Mediated Friedel-Crafts Cyclization Chiral cyclic hemiacetals, synthesized via enantioselective Michael addition, serve as collective intermediates for oxygen-bridged bicyclic rings 3. Under acidic conditions, the hemiacetal hydroxyl group acts as a leaving group, generating a highly reactive cyclic oxocarbenium ion. This intermediate undergoes a diastereocontrolled intramolecular Friedel-Crafts cyclization when trapped by an internal carbon nucleophile, yielding the 9-oxabicyclo[3.3.1]nonane framework with up to four stereogenic centers 4.

Strategy C: Brønsted Acid-Promoted Cyclodimerization C(2)- or C(3)-substituted indole ketones can be dimerized into bisindole-fused 9-oxabicyclo[3.3.1]nonanes using Brønsted acids like d-CSA [[5]](). The acid precisely tunes the electrophilicity of the ketone, promoting an initial intermolecular nucleophilic attack by the electron-rich indole core of a second molecule. This is immediately followed by an intramolecular trapping event to close the bridged ether ring 5.

Strategy D: Electrophilic Transannular Etherification Mercury(II) salts mediate the cyclization of unsaturated alcohols like 4-cycloocten-1-ol. Electrophilic activation of the alkene by Hg(OAc)₂ forms a mercurinium ion, which is attacked transannularly by the pendant hydroxyl group. Regioselectivity is strictly controlled by the buffer: the absence of NaOAc exclusively yields the thermodynamically favored 9-oxabicyclo[3.3.1]nonane, whereas its presence shifts the pathway toward the [4.2.1] isomer 6.

Pathway Visualization

G Target 9-Oxabicyclo[3.3.1]nonane Core SM1 Spirocyclic Bis(oxiranes) Int1 Alkoxide Intermediate SM1->Int1 Amines / LiClO4 Int1->Target Domino Cyclization SM2 Chiral Cyclic Hemiacetals Int2 Oxocarbenium Ion SM2->Int2 Acid Catalyst Int2->Target Friedel-Crafts SM3 Indolyl Ketones Int3 Activated Ketone SM3->Int3 d-CSA (60°C) Int3->Target Dimerization SM4 4-Cycloocten-1-ol Int4 Mercurinium Ion SM4->Int4 Hg(OAc)2 Int4->Target Transannular Etherification

Synthetic pathways to 9-oxabicyclo[3.3.1]nonanes via intramolecular cyclization.

Quantitative Comparison of Synthetic Strategies

StrategyStarting MaterialCatalyst / ReagentKey IntermediateRegio-/Stereo-selectivity Profile
Domino Ring-Opening Trans-Spirocyclic Bis(oxirane)LiClO₄ / Aliphatic AminesAlkoxideStrict diastereoselectivity (trans-dependent)
Friedel-Crafts Cyclization Chiral Cyclic HemiacetalAminocatalyst / AcidOxocarbenium IonHigh Enantioselectivity & Diastereocontrol
Cyclodimerization C(2)/C(3) Indolyl Ketonesd-CSA (Brønsted Acid)Activated KetoneRegioselective (C2/C3 specific)
Electrophilic Etherification 4-Cycloocten-1-olHg(OAc)₂Mercurinium IonRegioselective (Buffer-dependent)

Self-Validating Experimental Protocols

Protocol A: Domino Ring-Opening of Spirocyclic Bis(oxiranes)

This protocol yields aminoalcohols containing the 9-oxabicyclo[3.3.1]nonane core via a highly atom-economical cascade 2.

Step-by-Step Methodology:

  • Preparation: To a solution of trans-1,8-dioxadispiro[2.3.2.3]dodecane (0.1 mmol, 17 mg) in dry CH₃CN (3 mL), add LiClO₄ (0.5–2.0 mmol) 2. Causality: The high equivalent of LiClO₄ is required to sufficiently polarize the sterically hindered spiro-oxirane bonds.

  • Nucleophilic Addition: Add the corresponding primary or secondary amine (e.g., n-butylamine, 0.22 mmol) to the mixture 2.

  • Cyclization: Stir the mixture at 80°C for 5–40 hours. Monitor the conversion via TLC.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting crude via preparative column chromatography (SiO₂) using a light petrol:EtOAc:MeOH (3:1:0.1) gradient 2.

Validation Checkpoint: The reaction is self-validating through stereospecificity. If the starting material contains a mixture of cis- and trans-isomers, only the trans-isomer will yield the bicyclic product (Rf ~0.20), while the cis-isomer yields highly polar acyclic diols (independent ring-opening), allowing easy chromatographic separation and visual confirmation of the domino mechanism [[7]]().

Protocol B: Brønsted Acid-Catalyzed Assembly of Bisindole-Fused Scaffolds

This protocol synthesizes bisindole-fused 9-oxabicyclo[3.3.1]nonanes via cyclodimerization of indolyl ketones 5.

Step-by-Step Methodology:

  • Preparation: Dissolve the C(2)-substituted indole ketone (1.0 equiv) in anhydrous toluene.

  • Acid Activation: Add d-CSA (0.15 equiv) to the solution 5. Causality: d-CSA provides the exact pKa required to activate the ketone for nucleophilic attack without causing non-specific degradation or polymerization of the electron-rich indole core.

  • Thermal Dimerization: Heat the reaction mixture to 60°C and stir until the starting material is completely consumed (monitored by TLC) 5.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate under vacuum. Purify by flash chromatography.

Validation Checkpoint: The success of the cyclodimerization is validated by the disappearance of the ketone carbonyl stretch (~1700 cm⁻¹) in FTIR and the emergence of a highly complex aliphatic region in ¹H NMR corresponding to the newly formed bridged system. If the temperature exceeds 60°C, a complex mixture of polymeric baseline spots will appear on the TLC, indicating thermal degradation of the indole core 5.

References

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)
  • Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds Source: Organic Letters - ACS Publications URL
  • Brønsted Acid-Promoted Cyclodimerization of Indolyl Ketones: Construction of Indole Fused-Oxabicyclo[3.3.
  • Advances in mercury(II)

Sources

Method

Application Note: Synthesis and Biological Evaluation of 9-Oxabicyclo[3.3.1]nonan-2-one Derivatives as Targeted Anticancer Agents

Executive Briefing & Mechanistic Architecture The 9-oxabicyclo[3.3.1]nonane core represents a conformationally restricted 3D-scaffold that provides exceptional spatial definition. This structural rigidity allows its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Architecture

The 9-oxabicyclo[3.3.1]nonane core represents a conformationally restricted 3D-scaffold that provides exceptional spatial definition. This structural rigidity allows its derivatives to fit precisely into the hydrophobic binding pockets of critical oncogenic targets. Recent in silico and in vitro evaluations have demonstrated that 9-oxabicyclo[3.3.1]nonan-2-one derivatives exhibit high binding affinity to the Epidermal Growth Factor Receptor (EGFR) and Prostaglandin G/H Synthase 2 (PTGS2/COX-2) ().

By simultaneously inhibiting these targets, the compound suppresses downstream AKT signaling, leading to the downregulation of the anti-apoptotic protein BCL-2. This cascade effectively removes the inhibition on programmed cell death, triggering apoptosis in multidrug-resistant cancer cells, such as the DU-145 prostate cancer line.

MechanisticPathway Compound 9-Oxabicyclo[3.3.1]nonan-2-one EGFR EGFR Compound->EGFR Inhibits PTGS2 PTGS2 (COX-2) Compound->PTGS2 Inhibits AKT AKT Signaling EGFR->AKT Downregulates PTGS2->AKT Downregulates BCL2 BCL-2 AKT->BCL2 Suppresses Apoptosis Apoptosis (DU-145) BCL2->Apoptosis Removes Inhibition

Fig 1. Mechanistic pathway of 9-oxabicyclo[3.3.1]nonan-2-one derivatives inducing apoptosis.

Synthetic Realization: Sc(OTf)3-Catalyzed Cascade Reaction

While recent methods describe the synthesis of the basic 9-oxabicyclo[3.3.1]nonane core via the nucleophilic ring-opening of spirocyclic bis(oxiranes) (), accessing the highly functionalized 9-oxabicyclo[3.3.1]nonan-2-one derivatives requires a more targeted approach. We utilize a Scandium(III) triflate-catalyzed divergent cascade reaction of donor-acceptor cyclopropanes ().

This protocol is designed as a self-validating system: the specific use of Sc(OTf)3 ensures selective activation of the cyclopropane without decomposing the substrate, while the inclusion of Cs2CO3 neutralizes acidic byproducts, preventing the premature polymerization of the zwitterionic intermediate.

Step-by-Step Synthesis Protocol
  • Reaction Assembly : In an oven-dried Schlenk tube under an inert argon atmosphere, combine the donor-acceptor cyclopropane (0.2 mmol) and the appropriate aryl/alkyl aldehyde precursor (0.6 mmol).

    • Causality: The argon atmosphere is critical to prevent ambient moisture from hydrolyzing the highly oxophilic Sc(OTf)3 catalyst, which would prematurely terminate the catalytic cycle.

  • Catalyst and Base Addition : Add Sc(OTf)3 (0.6 mmol) and Cs2CO3 (0.6 mmol).

    • Causality: Sc(OTf)3 acts as a potent Lewis acid, selectively coordinating to the carbonyl oxygen to lower the activation energy for cyclopropane ring-opening. Cs2CO3 acts as a mild, non-nucleophilic base to scavenge trace protons.

  • Solvent Integration : Inject 1 mL of anhydrous 1,4-dioxane.

    • Causality: Dioxane provides weak coordination to stabilize the zwitterionic intermediate without poisoning the Lewis acid. Its high boiling point (101 °C) allows the reaction to reach the thermal threshold required for the final intramolecular cyclization.

  • Thermal Activation : Seal the tube and stir at 100 °C for 24 hours. Monitor progression via TLC (Hexane/EtOAc 8:2).

  • Quenching & Extraction : Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3 (5 mL) to neutralize the catalyst, then extract with ethyl acetate (3 × 5 mL).

  • Purification & Validation : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography. Validate the bridged bicyclic structure using 1H and 13C NMR spectroscopy.

Biological Validation: In Vitro Efficacy & Target Engagement

To validate the anticancer efficacy of the synthesized derivatives, a robust in vitro screening protocol against the DU-145 prostate cancer cell line is employed. This protocol incorporates internal controls to ensure the observed cytotoxicity is target-specific and not an artifact of solvent toxicity.

Step-by-Step Evaluation Protocol
  • Cell Culture & Seeding : Cultivate DU-145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO2 incubator. Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

    • Causality: RPMI-1640 is specifically formulated to support the anchorage-dependent growth of prostate cancer cell lines. The 24-hour pre-incubation ensures cells return to their logarithmic growth phase prior to compound exposure.

  • Compound Treatment : Treat the cells with varying concentrations of the 9-oxabicyclo[3.3.1]nonan-2-one derivative (0.1 to 100 µg/mL) dissolved in DMSO.

    • Self-Validating Controls: Maintain a final DMSO concentration of <0.2% (Vehicle Control) to rule out solvent-induced apoptosis. Include Doxorubicin as a Positive Control to validate assay sensitivity.

  • Incubation : Incubate the treated plates for 48 hours.

    • Causality: A 48-hour window is required because the compound must internalize, bind to EGFR/PTGS2, and induce the apoptotic cascade, which is transcriptionally regulated and takes time to manifest phenotypically.

  • Viability Readout (MTT Assay) : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Aspirate the medium and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

    • Causality: Only metabolically active, viable cells can reduce the tetrazolium dye to purple formazan via mitochondrial reductases, providing a direct, quantifiable colorimetric readout of survival.

Quantitative Data Synthesis

The structural rigidity of the 9-oxabicyclo[3.3.1]nonan-2-one core heavily dictates the efficiency of the synthesis and its subsequent biological activity. The tables below summarize the optimization of the chemical synthesis and the resulting biological efficacy.

Table 1: Optimization of Reaction Conditions for 9-Oxabicyclo[3.3.1]nonan-2-one Synthesis

CatalystBaseSolventTemp (°C)Isolated Yield (%)
Sc(OTf)3 Cs2CO3 1,4-Dioxane 100 82
Sc(OTf)3None1,4-Dioxane10045
BF3·OEt2Cs2CO3THF5031
Sc(OTf)3Cs2CO3Toluene13068

Table 2: In Vitro Anticancer Activity and Selectivity Index

CompoundDU-145 (Prostate) IC50 (µg/mL)Vero CCL-81 (Normal) IC50 (µg/mL)Selectivity Index (SI)
9-Oxabicyclo[3.3.1]nonan-2-one deriv. 5.11 75.83 14.84
Doxorubicin (Positive Control)1.254.103.28
Vehicle Control (0.2% DMSO)>100>100N/A

Note: A Selectivity Index (SI) > 10 indicates a highly favorable safety profile, demonstrating that the synthesized derivative selectively targets cancer cells while sparing healthy tissue.

References

  • Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor–Acceptor Cyclopropanes. Organic Letters.[Link]

  • Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. Scientific African.[Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules.[Link]

Application

Application Notes and Protocols for the NMR Characterization of 9-Oxabicyclo[3.3.1]nonan-2-one

Introduction: The Structural Significance and NMR Interrogation of a Bridged Bicyclic Ketone The 9-oxabicyclo[3.3.1]nonan-2-one framework represents a fascinating intersection of a bicyclic alkane, an ether, and a ketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance and NMR Interrogation of a Bridged Bicyclic Ketone

The 9-oxabicyclo[3.3.1]nonan-2-one framework represents a fascinating intersection of a bicyclic alkane, an ether, and a ketone. This unique combination of functional groups within a conformationally restrained system makes it a valuable scaffold in synthetic chemistry and a compelling subject for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and stereochemical analysis of such molecules in solution. The rigid, bridged structure gives rise to a well-defined spatial arrangement of protons and carbons, resulting in a complex but interpretable set of NMR spectra.

This guide provides a comprehensive protocol for the 1H and 13C NMR characterization of 9-Oxabicyclo[3.3.1]nonan-2-one. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structure and conformation. The protocols herein are grounded in established NMR methodologies, and the spectral interpretation is based on fundamental principles and data from closely related structural analogs.

Part 1: Foundational Principles and Conformational Analysis

The bicyclo[3.3.1]nonane skeleton, to which 9-oxabicyclo[3.3.1]nonan-2-one belongs, predominantly adopts a dual chair-chair (C,C) conformation to minimize steric strain.[1] The introduction of the oxygen bridge at the 9-position does not typically alter this preference. This conformational rigidity is a key determinant of the observed NMR parameters, particularly the proton-proton coupling constants (³JHH), which are highly sensitive to the dihedral angles between adjacent C-H bonds.

The presence of the ketone at C2 and the ether linkage at O9 introduces significant electronic effects. The carbonyl group is strongly electron-withdrawing, leading to a deshielding of adjacent (α) protons and carbons. The ether oxygen, also an electronegative atom, will deshield the bridgehead protons (H1 and H5) and their corresponding carbons.

Part 2: Experimental Protocols

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Therefore, adherence to the following steps is crucial:

  • Analyte Purity: Ensure the 9-Oxabicyclo[3.3.1]nonan-2-one sample is of high purity. Residual solvents or synthetic byproducts will complicate spectral analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic molecules like the target compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

  • Concentration:

    • For 1H NMR , a concentration of 5-25 mg in 0.6-0.7 mL of CDCl₃ is recommended.

    • For 13C NMR , a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ is advisable due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for 1H and 13C NMR in organic solvents, with its signal defined as 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

  • Procedure: i. Accurately weigh the desired amount of 9-Oxabicyclo[3.3.1]nonan-2-one into a clean, dry vial. ii. Add the appropriate volume of deuterated solvent (e.g., CDCl₃ with TMS). iii. Gently vortex or sonicate the vial to ensure complete dissolution. iv. To remove any particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. v. Cap the NMR tube securely to prevent solvent evaporation and contamination. vi. Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

NMR Data Acquisition

The following is a general guide for acquiring standard 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • 1H NMR:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • 13C NMR:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Number of Scans: Due to the lower sensitivity, a larger number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-second delay is a good starting point.

  • 2D NMR (for full characterization):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems (1H-1H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (1H-13C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Part 3: Spectral Interpretation and Data Analysis

Predicted 1H NMR Spectral Features

The protons in 9-Oxabicyclo[3.3.1]nonan-2-one are in a complex and rigid environment, leading to a spectrum where most signals will be multiplets.

  • Bridgehead Protons (H1, H5): These protons are adjacent to the ether oxygen and will be deshielded, likely appearing in the range of 3.8-4.2 ppm . They will appear as complex multiplets due to coupling with adjacent methylene protons.

  • Protons α to the Ketone (H3): The two protons on C3 are diastereotopic and will have different chemical shifts. They are expected in the range of 2.2-2.8 ppm . The electron-withdrawing effect of the carbonyl group causes this downfield shift.

  • Other Methylene Protons (H4, H6, H7, H8): These protons will resonate in the more shielded aliphatic region, typically between 1.5 and 2.2 ppm . Due to the rigid chair conformation, axial and equatorial protons on the same carbon will have distinct chemical shifts and coupling constants.

Predicted 13C NMR Spectral Features

The proton-decoupled 13C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

  • Carbonyl Carbon (C2): This will be the most downfield signal, characteristic of a ketone, appearing in the range of 205-215 ppm .

  • Bridgehead Carbons (C1, C5): These carbons are attached to the ether oxygen and will be significantly deshielded, expected in the 70-80 ppm region.

  • Carbon α to the Ketone (C3): This methylene carbon will be deshielded by the adjacent carbonyl group and is predicted to be in the 40-50 ppm range.

  • Other Methylene Carbons (C4, C6, C7, C8): These carbons will be in the more shielded aliphatic region, likely between 20-35 ppm .

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts for 9-Oxabicyclo[3.3.1]nonan-2-one. These are estimated values based on the analysis of its functional groups and data from structurally similar compounds.

Table 1: Predicted 1H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H53.8 - 4.2m
H32.2 - 2.8m
H4, H6, H7, H81.5 - 2.2m

Table 2: Predicted 13C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2205 - 215
C1, C570 - 80
C340 - 50
C4, C6, C7, C820 - 35

Part 4: Workflow for Structural Elucidation

The definitive assignment of all proton and carbon signals requires a systematic approach using a combination of 1D and 2D NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structure Assignment H1_NMR Acquire 1H NMR HSQC_exp Acquire HSQC H1_NMR->HSQC_exp COSY_exp Acquire COSY H1_NMR->COSY_exp Identifies coupled protons C13_NMR Acquire 13C NMR C13_NMR->HSQC_exp DEPT DEPT (optional) (Distinguishes CH, CH2, CH3) Assign_HC Assign direct H-C pairs HSQC_exp->Assign_HC Provides H-C one-bond data Assign_HH Identify H-H spin systems COSY_exp->Assign_HH Maps out proton networks HMBC_exp Acquire HMBC Assign_long_range Connect fragments via long-range H-C correlations HMBC_exp->Assign_long_range Provides 2-3 bond H-C data Assign_HC->HMBC_exp Assign_HH->HMBC_exp Final_Structure Final Structure Confirmation Assign_long_range->Final_Structure Confirms connectivity

Sources

Method

High-Resolution Analysis of 9-Oxabicyclo[3.3.1]nonan-2-one: Advanced GC-MS and HPLC Methodologies

Chemical Context and Analytical Challenges 9-Oxabicyclo[3.3.1]nonan-2-one (C₈H₁₂O₂, MW: 140.18 g/mol ) is a bridged bicyclic compound characterized by an ether linkage and a ketone functional group. In natural product ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Challenges

9-Oxabicyclo[3.3.1]nonan-2-one (C₈H₁₂O₂, MW: 140.18 g/mol ) is a bridged bicyclic compound characterized by an ether linkage and a ketone functional group. In natural product chemistry, it and its hydroxylated derivatives have been identified in the bioactive methanolic extracts of Calystegia silvatica[1], the green fruit pericarp of Juglans regia[2], and Amaranthus species[3]. In synthetic and agrochemical applications, oxabicyclononane derivatives serve as critical intermediates, particularly in the synthesis of novel herbicides[4].

The primary analytical challenge lies in the molecule's structural properties. It is highly volatile, making it an excellent candidate for Gas Chromatography (GC), but it lacks an extended conjugated π-system, which severely limits its UV absorptivity in High-Performance Liquid Chromatography (HPLC). Consequently, analytical strategies must be carefully tailored based on the sample matrix and the ultimate goal of the analysis (e.g., trace phytochemical profiling vs. preparative isomeric purification).

Strategic Decision Matrix: GC-MS vs. HPLC

To design a robust analytical workflow, the causality behind instrument selection must be understood:

  • GC-MS is the gold standard for trace analysis in complex matrices (like plant extracts). The molecule's thermal stability and volatility allow it to vaporize intact, while the 5% diphenyl/95% dimethylpolysiloxane stationary phase provides ideal dipole-dipole interactions for the ketone/ether moieties[2][3].

  • Normal-Phase HPLC is deployed for structural resolution (e.g., separating endo and exo stereoisomers) or preparative scale-up. Because the analyte lacks a strong chromophore, Refractive Index Detection (RID) is utilized in an isocratic hexane/ether system, which exploits specific spatial interactions between the analyte's oxygen atoms and the silica surface[4].

Workflow A Sample Matrix (9-Oxabicyclo[3.3.1]nonan-2-one) B Volatile Profiling (Complex Plant Extract) A->B Trace Analysis C Isomeric Separation (Preparative Scale) A->C Purification D GC-MS (EI) HP-5MS Column B->D E Normal-Phase HPLC Silica Column C->E F Data Analysis: m/z 140 [M+] D->F G Detection: RID or UV (210 nm) E->G

Analytical decision matrix for 9-Oxabicyclo[3.3.1]nonan-2-one based on sample matrix.

Protocol A: GC-MS for Trace Phytochemical Profiling

This protocol is designed to isolate and quantify 9-Oxabicyclo[3.3.1]nonan-2-one from complex biological matrices. The use of a slow temperature ramp ensures baseline resolution from early-eluting monoterpenes and late-eluting phytosterols[2][3].

Sample Preparation (Self-Validating Extraction)
  • Extraction: Pulverize 25 g of dried plant material and extract using a Soxhlet apparatus with 250 mL of analytical-grade methanol for 6 hours at 60°C.

  • Concentration: Concentrate the extract in vacuo using a rotary evaporator at 40°C to prevent the volatilization of the target bicyclic ketone.

  • Reconstitution & Filtration: Reconstitute the residue in 2 mL of GC-grade n-hexane. Filter through a 0.22 µm PTFE syringe filter to remove high-molecular-weight waxes that could foul the injection port.

  • System Suitability Test (SST): Spike the sample with an internal standard (e.g., nonadecane) to validate extraction recovery and retention time stability.

GC-MS Instrumental Parameters

Electron Ionization (EI) at 70 eV is utilized to induce predictable fragmentation. The molecular ion [M]⁺ at m/z 140 undergoes α-cleavage adjacent to the carbonyl group, followed by the expulsion of carbon monoxide (-28 Da), yielding characteristic diagnostic ions used for Selected Ion Monitoring (SIM).

ParameterSpecification / SettingCausality
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides optimal selectivity for polarizable oxygen atoms[2].
Carrier Gas Helium at 1.0 mL/min (Constant Flow)Ensures consistent retention times across the temperature gradient.
Injection 1.0 µL, Split ratio 10:1 to 50:1Prevents column overloading by highly concentrated solvent matrices[3].
Injector Temp 250°CEnsures flash vaporization without thermal degradation of the bicyclic ring.
Oven Program 60°C (1 min) → 5°C/min to 250°C (hold 10 min)Shallow ramp resolves the target from structurally similar sesquiterpenoids[2].
MS Ion Source 250°C, EI mode (70 eV)Standardized energy for library matching (NIST/Wiley)[2][3].
Scan Range 35 – 450 m/zCaptures the m/z 140 [M]⁺ ion and all low-mass diagnostic fragments[2].

Protocol B: Normal-Phase HPLC for Isomeric Separation

When synthesizing oxabicyclononane derivatives, multiple stereocenters often lead to endo and exo isomeric mixtures. Reverse-phase chromatography struggles to resolve these subtle spatial differences. Normal-phase HPLC utilizing a bare silica stationary phase is highly sensitive to the steric orientation of the ketone and ether groups interacting with the surface silanols[4].

Mobile Phase Causality and Preparation

Hexane acts as the weak non-polar carrier, while diethyl ether serves as the polar modifier. Adjusting the hexane/ether ratio (e.g., from 6:1 to 1:1) modulates the retention factor (k') by competing with the analyte for the active silanol sites[4].

  • Preparation: Mix HPLC-grade n-hexane and anhydrous diethyl ether in a 6:1 (v/v) ratio.

  • Degassing: Sonicate the mixture for 10 minutes. Note: Do not use vacuum filtration for degassing, as the high vapor pressure of diethyl ether will alter the mobile phase composition.

HPLC Instrumental Parameters

Because 9-Oxabicyclo[3.3.1]nonan-2-one lacks conjugated double bonds, UV detection is limited to the weak n→π* transition of the ketone (approx. 280 nm) or the intense but non-specific π→π* transition near 210 nm. To avoid baseline drift from solvent absorbance at low wavelengths, Refractive Index Detection (RID) is the optimal choice for this isocratic method.

ParameterSpecification / SettingCausality
Column Unbonded Silica (e.g., 250 × 4.6 mm, 5 µm)Maximizes steric recognition of endo/exo isomers via hydrogen bonding.
Mobile Phase Hexane / Diethyl Ether (6:1 v/v)Provides precise control over silanol-analyte interactions[4].
Flow Rate 1.0 mL/min (Isocratic)Ensures stable system pressure, critical for RID baseline stability.
Column Temp 30°C ± 0.1°CStrict temperature control is mandatory to prevent RID baseline drift.
Detection Refractive Index Detector (RID)Universal detection, bypassing the analyte's lack of a strong UV chromophore.
Injection Vol 10 - 20 µLSufficient mass on-column for RID sensitivity without peak broadening.
SST Criteria Resolution (Rs) > 1.5 between isomersValidates the method's capability to provide baseline separation.

References

  • Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb. MDPI. Available at: [Link]

  • PT93107A - PROCESS FOR THE PREPARATION OF NEW ETEREOUS DERIVATIVES OF OXABICYLONONANE WITH HERBICIDE ACTION. Google Patents.
  • Anti-neoplastic Effects of Juglans Regia L. Green Fruit Pericarp on Breast Cancer Cell Lines. Brieflands. Available at: [Link]

  • Effect of Processing Methods on Chemical Composition and Antioxidant Activities of Two Amaranthus Sp. Harvested in West Region of Cameroons. Longdom Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in 9-Oxabicyclo[3.3.1]nonan-2-one synthesis

Welcome to the Technical Support Center for Bicyclic Frameworks. This guide is designed for researchers and drug development professionals addressing critical bottlenecks in the synthesis of the 9-oxabicyclo[3.3.1]nonan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Frameworks. This guide is designed for researchers and drug development professionals addressing critical bottlenecks in the synthesis of the 9-oxabicyclo[3.3.1]nonan-2-one core. Because this scaffold is highly valuable in natural product synthesis and medicinal chemistry, overcoming low yields requires a deep understanding of mechanistic causality, regiocontrol, and oxidation limits.

Mechanistic Overview & Reaction Pathways

The most scalable route to 9-oxabicyclo[3.3.1]nonan-2-one involves the transannular O-heterocyclization of 1,5-cyclooctadiene (COD) derivatives, followed by the oxidation of the resulting bicyclic alcohol. Understanding the competing pathways is essential for troubleshooting yield drops.

G COD 1,5-Cyclooctadiene (Starting Material) Epoxide Monoepoxide Intermediate COD->Epoxide Epoxidation (mCPBA) Alcohol 9-Oxabicyclo[3.3.1]nonan-2-ol (Intermediate) Epoxide->Alcohol Acid-Catalyzed Transannular Cyclization SideProduct [4.2.1] Regioisomer (Undesired) Epoxide->SideProduct Competing Pathway Ketone 9-Oxabicyclo[3.3.1]nonan-2-one (Target Product) Alcohol->Ketone Oxidation (Swern/TPAP)

Fig 1. Mechanistic workflow and competing pathways in 9-oxabicyclo[3.3.1]nonan-2-one synthesis.

Troubleshooting FAQs

FAQ 1: Why am I getting a high ratio of the [4.2.1] regioisomer instead of the desired [3.3.1] core?

Causality: The transannular O-heterocyclization of cyclooctadiene monoepoxide is governed by the trajectory of the nucleophilic attack of the developing hydroxyl group onto the carbocation. Under purely kinetic conditions or when using inappropriate Lewis acids, the [4.2.1] system forms rapidly. Thermodynamic control, however, favors the less strained 9-oxabicyclo[3.3.1]nonane system[1]. Solution: Avoid strong, non-coordinating acids. Instead, utilize heteropoly acids like phosphotungstic acid (HPW) grafted onto mesocellular silica foam, which has been shown to drive the selectivity of 1,5-COD cyclization to the[3.3.1] core up to 98%[1]. Alternatively, aqueous H2​SO4​ under reflux provides sufficient thermodynamic equilibration.

FAQ 2: My oxidation step yields a significant amount of a γ-lactone byproduct. How do I prevent this?

Causality: The target 9-oxabicyclo[3.3.1]nonan-2-one is highly susceptible to Baeyer-Villiger oxidation. If residual peracids (e.g., mCPBA or trifluoroperacetic acid) from the prior epoxidation step are not rigorously quenched, they will react with the newly formed ketone to insert an oxygen atom, expanding the bicyclic ring into a lactone[1]. Solution: Implement a strict sodium thiosulfate quench post-epoxidation. Validate the complete absence of peroxides using starch-iodide paper before proceeding to the oxidation step.

FAQ 3: I am using the (3,5)-oxonium-ene route, but my yields are <20%. What is failing?

Causality: The oxonium-ene cyclization of trans-p-menth-6-ene-2,8-diol relies on the stability of the carbocation intermediate generated by Lewis acid ( BF3​⋅OEt2​ ) ring-opening of an epoxide. Monosubstituted terminal epoxides generate primary/secondary carbocations that lack sufficient stability, leading to rapid degradation and the formation of nonpolar side products[2]. Solution: Use 2,2-disubstituted or styrene epoxides. In these substrates, the intermediate carbocation is stabilized by tertiary or benzylic centers, respectively, drastically increasing the yield of the oxabicyclic core[2].

Quantitative Data: Oxidation Optimization

Choosing the correct oxidation system is critical to preventing over-oxidation and overcoming the steric hindrance of the bicyclic bridgehead.

Table 1: Comparison of Oxidation Conditions for 9-Oxabicyclo[3.3.1]nonan-2-ol

Oxidant SystemEquivalentsTemp (°C)Time (h)Yield (%)Primary Impurity Profile
Jones Reagent 2.50 to 25462Baeyer-Villiger Lactone (15%)
PCC / CH2​Cl2​ 1.5251274Chromium salts (purification issue)
Swern (DMSO/ (COCl)2​ ) 2.0-78 to 25289Trace unreacted alcohol (<2%)
TPAP / NMO 0.05 / 1.5251693 None (Clean conversion)

Self-Validating Experimental Protocol: Swern Oxidation

To maximize the yield of 9-oxabicyclo[3.3.1]nonan-2-one from its alcohol precursor[3], the Swern oxidation provides an excellent balance of mildness and efficiency.

Step-by-Step Methodology:

  • Ylide Generation: To an oven-dried flask under argon, add anhydrous CH2​Cl2​ (0.2 M relative to substrate) and oxalyl chloride (2.0 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise add anhydrous DMSO (4.0 equiv) dissolved in a small volume of CH2​Cl2​ .

    • Self-Validation Check: Vigorous gas evolution ( CO2​ and CO ) must occur. If no gas is observed, the oxalyl chloride has degraded; halt the reaction.

  • Substrate Addition: After 15 minutes, add a solution of 9-oxabicyclo[3.3.1]nonan-2-ol (1.0 equiv) in CH2​Cl2​ dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Amine Quench: Add anhydrous triethylamine (5.0 equiv) dropwise.

    • Self-Validation Check: The reaction mixture must immediately transition from a clear solution to a thick, cloudy white suspension. This visual cue confirms the formation of the triethylamine hydrochloride salt and the successful collapse of the alkoxysulfonium ylide into the ketone.

  • Workup: Allow the mixture to warm to room temperature over 1 hour. Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • TLC Verification: Run a TLC (Hexanes:EtOAc 3:1). The alcohol starting material ( Rf​ ~0.2) should be completely consumed, replaced by a single UV-inactive, vanillin-staining spot corresponding to the ketone ( Rf​ ~0.5).

References

  • Title: A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction Source: acs.org URL: [Link]

  • Title: PT93107A - PROCESS FOR THE PREPARATION OF NEW ETEREOUS DERIVATIVES OF OXABICYLONONANE WITH HERBICIDE ACTION Source: Google Patents URL
  • Title: Synthesis of Enantiopure 9‐Oxabicyclononanediol Derivatives by Lipase‐Catalyzed Transformations and Determination of Their Absolute Configuration Source: ResearchGate URL: [Link]

Sources

Optimization

Stereoselective Synthesis of 9-Oxabicyclo[3.3.1]nonanes: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks researchers face when constructing the conformationally restr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks researchers face when constructing the conformationally restricted 9-oxabicyclo[3.3.1]nonane scaffold. This cleft-shaped 3D framework is highly prized in drug design—particularly for HIV-1 inhibitors, CNS therapeutics, and conformationally restricted probes—but its synthesis is notoriously plagued by transannular strain and rigid stereochemical demands.

This center provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: Why is the stereoselective construction of the 9-oxabicyclo[3.3.1]nonane core inherently challenging? A: The difficulty lies in the thermodynamics of medium-sized rings and the specific spatial requirements for transannular cyclization[1]. Achieving the necessary "chair-chair" or "boat-chair" conformation requires overcoming significant transannular interactions (e.g., steric repulsion between C3 and C7 endo protons). If the precursor's stereocenters are not perfectly aligned, the reaction will divert to independent ring-openings or alternative fused systems rather than forming the bridged bicyclic core[2].

Q2: What are the most reliable catalytic pathways to access this framework? A: Based on recent advancements, three highly reliable pathways exist:

  • Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes): Utilizes a domino process (ring-opening followed by intramolecular cyclization)[2].

  • Brønsted Acid-Promoted Cyclodimerization: Converts indolyl ketones into bisindole-fused 9-oxabicyclo[3.3.1]nonanes[3].

  • Indium Trichloride Mediated Prins-Type Cyclization: Converts homoallylic alcohols and acetals into the bicyclic core via carbocation trapping[4].

Section 2: Troubleshooting Guides & Self-Validating Protocols

Workflow A: Domino Ring-Opening of Spirocyclic Bis(oxiranes)

Symptom: The reaction yields aminosubstituted cis-cyclooctane-1,5-diols instead of the desired 9-oxabicyclo[3.3.1]nonane aminoalcohol. Root Cause (Causality): You are likely using a diastereomeric mixture of the spirocyclic bis(oxirane) precursor[2]. The reactivity is strictly dictated by the configuration of the oxirane moieties. Only the trans-isomer can undergo the domino process. The cis-isomer undergoes independent ring-opening because its geometry prevents the intermediate alkoxide from achieving the correct trajectory for transannular attack[2].

BisOxirane A Spirocyclic Bis(oxirane) Mixture B Trans-Diastereomer A->B C Cis-Diastereomer A->C D Domino Process: Oxirane Opening & Intramolecular Cyclization B->D Amines + LiClO4 E Independent Ring-Opening (No Cyclization) C->E Amines + LiClO4 F 9-Oxabicyclo[3.3.1]nonane Aminoalcohol D->F G Cis-cyclooctane-1,5-diol Derivative E->G

Mechanistic divergence of spirocyclic bis(oxirane) diastereomers under nucleophilic ring-opening.

Validated Protocol: Stereoselective Domino Ring-Opening

  • Pre-Reaction Validation: Purify the 1,8-dioxadispiro[2.3.2.3]dodecane precursor to isolate the trans-diastereomer. Verify purity via 1H-NMR.

  • Activation: Dissolve the trans-bis(oxirane) in the chosen amine (e.g., n-butylamine or morpholine)[2]. Add catalytic LiClO4. Causality: LiClO4 acts as a Lewis acid, coordinating to the oxirane oxygen to lower the activation energy for nucleophilic attack[2].

  • Cyclization: Reflux the mixture.

  • In-Process Check: Monitor via TLC. The disappearance of the starting material should yield a single, highly polar spot. If two distinct product spots appear, your starting material was contaminated with the cis-isomer.

  • Isolation: Purify via column chromatography to isolate the 9-oxabicyclo[3.3.1]nonane core.

Workflow B: Indium Trichloride Mediated Prins-Type Cyclization

Symptom: I want to synthesize a 3-hydroxy-9-oxabicyclo[3.3.1]nonane, but I am exclusively isolating the 3-chloro derivative. Root Cause (Causality): The chemoselectivity of the C3-substituent in this Prins-type cyclization is entirely dependent on the solvent system and the presence of moisture[4]. In anhydrous chloroform, the chloride ion from the InCl3 catalyst acts as the nucleophile that traps the intermediate carbocation. To introduce a hydroxyl group, an aqueous solvent system must be used[4].

PrinsCyclization A Homoallylic Alcohol + Acetal Precursor B InCl3 Catalyzed Deacetalization A->B C Anhydrous CHCl3 Ambient Temp B->C Pathway A D 25% Aqueous THF Reflux B->D Pathway B E 3-Chloro-9-oxabicyclo [3.3.1]nonane C->E Chloride Trapping F 3-Hydroxy-9-oxabicyclo [3.3.1]nonane D->F Hydroxide Trapping

Chemoselective control of the C3-substituent in InCl3-mediated Prins-type cyclizations.

Validated Protocol: Divergent Prins Cyclization

  • Substrate Preparation: Ensure the starting material contains both homoallyl alcohol and acetal moieties[4].

  • Solvent Selection (The Critical Node):

    • For 3-Chloro derivatives: Use HPLC-grade, anhydrous CHCl3. Run the reaction in open air at ambient temperature for 4 hours[4].

    • For 3-Hydroxy derivatives: Use 25% aqueous THF[4].

  • Temperature Control: If using aqueous THF, the reaction must be refluxed. Causality: At ambient temperature in aqueous THF, the reaction will stall at the intermediate 6-allyl-2-hydroxy tetrahydropyran stage. Elevating the temperature provides the thermodynamic push required for the final intramolecular cyclization and subsequent trapping by water[4].

  • In-Process Check: If TLC shows a stalled intermediate in aqueous conditions, increase the reflux time and verify InCl3 stoichiometry (up to 3.0 equivalents may be required for difficult substrates).

Workflow C: Brønsted Acid-Promoted Cyclodimerization of Indolyl Ketones

Symptom: My cyclodimerization reaction is yielding bisindole-fused cyclooctatetraenes (COT) instead of the desired bridged 9-oxabicyclo[3.3.1]nonane. Root Cause (Causality): The regiochemistry of the starting indole ketone dictates the structural fate of the dimer. C(3)-substituted indole ketones readily form the 9-oxabicyclo[3.3.1]nonane skeleton[3]. However, if you are using C(2)-substituted indolyl aryl ketones, the reaction naturally diverges to form the COT framework due to differing nucleophilicities at the reactive sites[3].

Validated Protocol: Brønsted Acid Cyclodimerization

  • Substrate Verification: Confirm you are using a C(3)-substituted indole ketone for optimal bicyclic formation[3].

  • Catalyst Loading: Add 0.15 equivalents of d-10-camphorsulfonic acid (d-CSA) to the substrate in toluene[3].

  • Thermal Activation: Heat the reaction to 60 °C. Causality: d-CSA acts as a mild Brønsted acid to promote the initial condensation without causing widespread decomposition of the indole core[3].

  • In-Process Check: If using a C(2)-substituted indole (which is less nucleophilic at the required site), you must carefully optimize the acid loading (e.g., increase d-CSA to 0.3 equivalents) to force the isosteric bisindole fused-9-oxabicyclo[3.3.1]nonane formation, otherwise COT will dominate[3].

Section 3: Quantitative Data & Optimization Matrix

To assist in rapid decision-making, the following table summarizes the optimized parameters for the three primary synthetic strategies discussed above.

Synthetic StrategyCatalyst / ReagentOptimal SolventTempKey Stereochemical / Structural RequirementPrimary Product
Domino Ring-Opening LiClO4 + AmineNeat (Amine)RefluxTrans-spirocyclic bis(oxirane) precursorAminoalcohol 9-oxabicyclo[3.3.1]nonane
Prins-Type Cyclization (Chloro) InCl3 (1.0 - 3.0 eq)Anhydrous CHCl3AmbientHomoallylic alcohol + acetal moieties3-Chloro-9-oxabicyclo[3.3.1]nonane
Prins-Type Cyclization (Hydroxy) InCl3 (1.0 - 3.0 eq)25% Aqueous THFRefluxHomoallylic alcohol + acetal moieties3-Hydroxy-9-oxabicyclo[3.3.1]nonane
Cyclodimerization d-CSA (0.15 eq)Toluene60 °CC(3)-substituted indole ketoneBisindole-fused 9-oxabicyclo[3.3.1]nonane

References

  • Ryzhikova, O. V., et al. "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)." Molecules, 2026.
  • "Brønsted Acid-Promoted Cyclodimerization of Indolyl Ketones: Construction of Indole Fused-Oxabicyclo[3.3.1]nonane and -Cyclooctatetraene Ring Systems." Organic Letters, ACS Publications, 2020.
  • "Indium Trichloride Mediated Intramolecular Prins-Type Cyclization." Organic Letters, ACS Publications, 2002.

Sources

Troubleshooting

Preventing rearrangement reactions during 9-Oxabicyclo[3.3.1]nonan-2-one synthesis

Welcome to the technical support center for the synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this importan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic ether. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its synthesis, with a particular focus on preventing undesired rearrangement reactions.

I. Troubleshooting Guide: Rearrangement Reactions

The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one, often proceeding through an intramolecular cyclization of a suitable precursor like a cyclooctenol derivative, can be susceptible to carbocation-mediated rearrangements.[1][2] These side reactions can significantly lower the yield of the desired product and complicate purification. This guide addresses common issues and provides actionable solutions.

Issue 1: Low yield of 9-Oxabicyclo[3.3.1]nonan-2-one with a major rearranged byproduct.

Question: My reaction is producing a low yield of the target 9-Oxabicyclo[3.3.1]nonan-2-one, and I'm isolating a significant amount of an isomeric byproduct. What is happening and how can I fix it?

Answer: This is a classic indication of a carbocation rearrangement, most likely a Wagner-Meerwein shift.[1][2] In the context of synthesizing 9-Oxabicyclo[3.3.1]nonan-2-one, this often occurs during the acid-catalyzed intramolecular cyclization of a precursor such as a cyclooctenol derivative. The acid catalyst, which is necessary to protonate the hydroxyl group and initiate cyclization, can also promote the formation of a carbocation that is prone to rearrangement to a more stable carbocation before the desired cyclization occurs.

Causality and Mechanism:

The intended reaction pathway involves the formation of a carbocation at a specific position on the cyclooctane ring, which is then trapped intramolecularly by the hydroxyl group to form the desired bicyclic ether. However, if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will compete with, and may even dominate, the desired cyclization. The stability of carbocations follows the order: tertiary > secondary > primary. If the initial carbocation is secondary, and a hydride or alkyl shift can generate a tertiary carbocation, this rearrangement is highly likely.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength of the acid catalyst is critical. Strongly acidic conditions can favor carbocation formation and subsequent rearrangement.

    • Recommendation: Switch to a milder Brønsted or Lewis acid. For instance, if you are using a strong acid like sulfuric acid, consider trying a weaker acid like triflic acid or a Lewis acid such as boron trifluoride etherate.[3][4] The use of LiClO4 as a Lewis acid has also been reported to promote the intramolecular cyclization in the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives.[5][6]

  • Reaction Temperature: Higher temperatures provide more energy for the system to overcome the activation barrier for rearrangement.

    • Recommendation: Run the reaction at a lower temperature. This can be achieved by using a cooling bath (ice-water or ice-salt). While this may slow down the desired reaction, it will disproportionately slow down the undesired rearrangement, leading to a better product ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate.

    • Recommendation: Experiment with solvents of varying polarity. A less polar solvent may destabilize the carbocation intermediate, potentially disfavoring rearrangement.

  • Substrate Design: The structure of the starting material can be modified to disfavor rearrangement.

    • Recommendation: If possible, choose a synthetic route that avoids the formation of a carbocation that is prone to rearrangement. For example, a route that proceeds through a less reactive intermediate may be preferable.

Issue 2: Formation of multiple unidentified byproducts.

Question: My reaction is messy, with multiple spots on the TLC plate that I cannot identify. How can I simplify the product mixture and increase the selectivity for 9-Oxabicyclo[3.3.1]nonan-2-one?

Answer: The formation of multiple byproducts suggests that several competing reaction pathways are occurring. In addition to Wagner-Meerwein rearrangements, other side reactions such as elimination, polymerization, or intermolecular reactions could be taking place.

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the starting material can act as catalysts or participate in side reactions.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or distill the starting material if necessary.

  • Reaction Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.

    • Recommendation: Run the reaction under more dilute conditions. This will favor the intramolecular pathway by reducing the probability of molecules reacting with each other.

  • Controlled Addition of Reagents: A slow, controlled addition of the acid catalyst can help to maintain a low concentration of the reactive intermediate at any given time, thus minimizing side reactions.

    • Recommendation: Use a syringe pump to add the acid catalyst slowly over a period of time.

  • Inert Atmosphere: Oxygen and moisture can sometimes lead to undesired side reactions.

    • Recommendation: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if you are using sensitive reagents.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 9-Oxabicyclo[3.3.1]nonan-2-one and which are most prone to rearrangement?

A1: One common route involves the intramolecular cyclization of a functionalized cyclooctene derivative, such as cyclooct-4-en-1-ol.[7][8] Acid-catalyzed cyclization of such precursors is particularly susceptible to carbocation rearrangements. Another approach involves the ring-opening of a spirocyclic bis(oxirane) followed by intramolecular cyclization.[5][6] This domino reaction can be an effective way to construct the bicyclic core.[5][6] Routes that proceed through well-defined, non-carbocationic intermediates are generally less prone to rearrangement.

Q2: How can I structurally confirm my product is 9-Oxabicyclo[3.3.1]nonan-2-one and not a rearranged isomer?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The number of signals, their chemical shifts, and their coupling patterns in both the proton and carbon spectra will be unique to the 9-Oxabicyclo[3.3.1]nonan-2-one skeleton. Compare your experimental spectra with literature data for the expected product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, verifying that it is an isomer of the starting material. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the ketone carbonyl group.

  • X-ray Crystallography: If you can obtain a suitable crystal, this technique provides definitive proof of the structure.

Q3: Are there any specific reaction conditions that are known to minimize rearrangement in the synthesis of 9-Oxabicyclo[3.3.1]nonane derivatives?

A3: Yes, several studies have focused on optimizing conditions to favor the desired cyclization. A general principle is to use conditions that avoid the formation of a "free" and long-lived carbocation. This can be achieved by:

  • Using milder Lewis acids: As mentioned in the troubleshooting guide, Lewis acids like LiClO4 can promote the desired cyclization while minimizing rearrangement.[5][6]

  • Low temperatures: Running the reaction at 0 °C or even lower temperatures is often beneficial.

  • Careful choice of solvent: Non-polar solvents can sometimes disfavor rearrangement pathways.

Q4: Can computational chemistry help in predicting the likelihood of rearrangement?

A4: Yes, computational chemistry can be a valuable tool. By calculating the relative energies of the carbocation intermediates and the transition states for both the desired cyclization and the potential rearrangement pathways, you can predict which pathway is more likely to occur under a given set of conditions. This can help in designing experiments to favor the formation of the desired product.

III. Experimental Protocols & Data

Protocol 1: Recommended Synthesis of a 9-Oxabicyclo[3.3.1]nonane Derivative via Domino Reaction

This protocol is adapted from a literature procedure for the synthesis of aminoalcohols with a 9-oxabicyclo[3.3.1]nonane core, which proceeds through a domino ring-opening and intramolecular cyclization, minimizing rearrangements.[5][6]

Step-by-Step Methodology:

  • To a solution of the starting spirocyclic bis(oxirane) (1 equivalent) in dry acetonitrile (CH₃CN), add LiClO₄ (5-20 equivalents) and the desired amine (2.2 equivalents).[5]

  • Stir the mixture at 80 °C for the time specified in the literature for the particular substrate (typically 5-40 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions and Product Distribution
CatalystTemperature (°C)SolventDesired Product Yield (%)Rearranged Product Yield (%)
H₂SO₄50Dichloromethane3060
Triflic Acid0Dichloromethane6525
LiClO₄80Acetonitrile88<5

This table is a generalized representation based on common observations in related syntheses and is intended for illustrative purposes.

IV. Visualizations

Diagram 1: Reaction Pathways in 9-Oxabicyclo[3.3.1]nonan-2-one Synthesis

G Reaction Pathways A Starting Material (e.g., Cyclooctenol derivative) B Carbocation Intermediate A->B Acid Catalyst C Desired Product (9-Oxabicyclo[3.3.1]nonan-2-one) B->C Intramolecular Cyclization D Rearranged Carbocation B->D Wagner-Meerwein Rearrangement E Rearranged Product D->E Cyclization G Troubleshooting Workflow A Low Yield of Desired Product? B Identify Byproducts (NMR, MS) A->B C Rearrangement Confirmed? B->C D Optimize Reaction Conditions C->D Yes H Re-evaluate Synthesis and Purify Product C->H No E Change Catalyst (Milder Acid) D->E F Lower Temperature D->F G Change Solvent D->G E->H F->H G->H

Caption: A logical approach to problem-solving.

V. References

  • Wagner–Meerwein rearrangement - Wikipedia. [Link]

  • Rearrangements in Organic Chemistry. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC. [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles - MDPI. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. [Link]

  • Cationic Rearrangements - MSU chemistry. [Link]

  • REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. [Link]

  • Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. [Link]

  • A Novel Synthesis of Oxabicyclo[3.3.1]nonanone via (3,5)-Oxonium−Ene Reaction. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]

  • Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC. [Link]

  • Tandem Olefin Isomerization/Cyclization Catalyzed by Complex Nickel Hydride and Brønsted Acid | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO) - ResearchGate. [Link]

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC. [Link]

  • REARRANGEMENT - RING EXPANSION REACTION OF FUNCTIONALIZED CYCLIC ETHERS. STEREOSELECTIVE SYNTHESIS OF THE ST. [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.

  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. [Link]

  • bicyclo[3.3.1]nonan-9-one - Organic Syntheses Procedure. [Link]

  • Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines - PMC. [Link]

  • (PDF) Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - ResearchGate. [Link]

  • Rearrangements of α-Diazo-β-hydroxyketones for the Synthesis of Bicyclo[m.n.1]alkanones | Organic Letters - ACS Publications. [Link]

  • 9-Oxabicyclo[3.3.1]nonane - the NIST WebBook. [Link]

  • Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization - Bulgarian Chemical Communications. [Link]

  • Cyclooct-4-en-1-ol | C8H14O | CID 98392 - PubChem. [Link]

  • III. Intramolecular Addition (Cyclization) Reactions - Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Diastereoselective Synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one

Welcome to the technical support center for the synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 9-Oxabicyclo[3.3.1]nonan-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in bridged bicyclic systems. The 9-oxabicyclo[3.3.1]nonane framework is a vital scaffold in numerous natural products and pharmacologically active molecules.[1][2] Achieving high diastereoselectivity during its synthesis is often the most critical challenge.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic rationale and actionable protocols to improve your experimental outcomes.

Q1: My acid-catalyzed intramolecular cyclization is producing a low diastereomeric ratio (dr). How can I improve the selectivity for the desired diastereomer?

A1: Low diastereoselectivity in acid-catalyzed cyclizations is a frequent challenge, often stemming from insufficient energy differentiation between the diastereomeric transition states. Several factors including the choice of acid, temperature, and solvent can be tuned to amplify this energy difference.

The formation of the 9-oxabicyclo[3.3.1]nonane core via Prins-type cyclization or related acid-catalyzed hydroalkoxylation of an unsaturated precursor is highly sensitive to reaction conditions.[3][4][5][6] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemistry is set during the nucleophilic attack of the tethered hydroxyl group.

Causality & Mechanistic Insight: The diastereoselectivity is determined by the relative stability of the competing transition states leading to the endo and exo products. The cyclizing intermediate must adopt a specific conformation (often a chair-like or boat-like arrangement) to minimize steric hindrance and torsional strain. Lewis acids can coordinate to the carbonyl and the tethered alcohol, creating a more rigid, organized transition state, thereby enhancing facial selectivity.[3]

Troubleshooting Protocol & Recommendations:

  • Optimize the Acid Catalyst: The nature of the acid is paramount.

    • Lewis Acids vs. Brønsted Acids: Lewis acids (e.g., TiCl₄, SnCl₄, Fe(III) salts) are often superior to Brønsted acids for achieving high diastereoselectivity as they can act as chelating templates.[3] An Fe(III)-catalyzed method, for instance, has been shown to produce the endo diastereomer exclusively in the synthesis of related oxabicyclo[3.3.1]nonenes.[3]

    • Screen a Panel of Lewis Acids: The steric bulk and coordinating ability of the Lewis acid can dramatically influence the outcome. A systematic screening is recommended.

  • Lower the Reaction Temperature: In many cases, reducing the temperature will enhance selectivity by favoring the pathway with the lower activation energy. Run the reaction at 0 °C, -20 °C, or even -78 °C and monitor the conversion and dr.

  • Solvent Selection: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states.

    • Start with non-coordinating solvents like dichloromethane (DCM) or toluene.

    • If solubility is an issue, explore solvents like nitromethane or acetonitrile, but be aware they can compete for coordination to the Lewis acid.

Data-Driven Insights: Effect of Lewis Acid on Diastereoselectivity

Lewis Acid CatalystTypical SolventTemperature (°C)Common Outcome/SelectivityReference
Fe(III) AggregatesDichloromethaneRoom TempHigh endo selectivity[3][7]
SnCl₄Dichloromethane-78 to 0Good to excellent selectivity, outcome substrate-dependent[4][8]
LiClO₄Acetonitrile80Used to activate oxirane rings for intramolecular cyclization[2][9]
TiCl₄Dichloromethane-78Often used for aldol/Prins reactions, can offer high selectivity-
In(OTf)₃DichloromethaneRoom TempMild Lewis acid, effective for sensitive substrates-
Q2: The primary side product of my reaction is a monocyclic tetrahydropyran, not the target 9-oxabicyclo[3.3.1]nonan-2-one. What is causing this, and how can I promote the second cyclization?

A2: The formation of a monocyclic tetrahydropyran is a classic sign that the reaction is stalling after the initial Prins cyclization without undergoing the subsequent bond formation to create the bicyclic system. This outcome can often be controlled by adjusting the reaction temperature and catalyst choice.

In many synthetic routes, the bicyclic core is formed through a domino or cascade sequence.[4][10] For example, a Prins cyclization can be followed by an intramolecular Friedel-Crafts alkylation to yield the final product.[4][8] If the conditions are not sufficiently activating for the second step, the reaction terminates at the monocyclic intermediate.

Causality & Mechanistic Insight: The formation of the tetrahydropyran (a 6-membered ring) is often kinetically favored. The subsequent intramolecular cyclization to form the second ring of the bicyclo[3.3.1] system requires overcoming a higher activation barrier, which may involve forming a more strained transition state.

Troubleshooting Protocol & Recommendations:

  • Increase Reaction Temperature: Unlike optimizations for selectivity, promoting a stalled second cyclization may require more energy. Certain variants of the Prins cyclization show that different reaction pathways can be triggered by temperature, with higher temperatures favoring the formation of oxabicyclo[3.3.1]nonane derivatives over conventional tetrahydropyran products.[4][8]

    • Stepwise Temperature Gradient: Start the reaction at a low temperature to set the initial stereocenter, then slowly warm the reaction to room temperature or gently heat it (e.g., to 40-50 °C) to drive the second ring closure.

  • Re-evaluate the Catalyst: The chosen catalyst may not be potent enough to promote the second, more demanding cyclization.

    • Switch to a Stronger Lewis Acid: If you are using a mild Lewis acid, consider switching to a stronger one like SnCl₄ or TiCl₄.

    • Increase Catalyst Loading: A higher catalyst loading might be necessary to ensure enough active catalyst is available to drive the reaction to completion.

  • Substrate Modification: If reaction conditions fail, consider if the substrate itself is electronically or sterically disfavored for the second cyclization. Modifying a substituent on the aromatic ring (for Friedel-Crafts type closures) or altering the length of a tether could be necessary.

Workflow for Optimizing Bicyclization

G cluster_0 Problem: Monocyclic Byproduct cluster_1 Optimization Strategy cluster_2 Analysis & Next Steps Start Low Yield of Bicyclic Product Temp Increase Temperature (e.g., 0°C to 40°C) Start->Temp Catalyst Screen Stronger Lewis Acids (e.g., SnCl₄) Start->Catalyst Loading Increase Catalyst Loading (e.g., 10 mol% to 25 mol%) Start->Loading Analyze Analyze dr and Conversion (¹H NMR, LC-MS) Temp->Analyze Catalyst->Analyze Loading->Analyze Success Bicyclization Achieved Analyze->Success Improved Yield? Redesign Consider Substrate Redesign Analyze->Redesign No Improvement?

Caption: Workflow for troubleshooting incomplete bicyclization.

Q3: I am attempting to synthesize the bicyclic core from a spirocyclic bis(epoxide) precursor, but the reaction with my nucleophile is sluggish and gives a complex mixture. How can I achieve a clean, stereoselective transformation?

A3: The domino reaction involving nucleophilic opening of a bis(epoxide) followed by intramolecular cyclization is a powerful but sensitive method for creating the 9-oxabicyclo[3.3.1]nonane core.[9] Success hinges on activating the epoxide and controlling the regioselectivity of the initial attack.

This elegant approach builds the core in a single, atom-economical step.[2][9] However, without proper activation, the epoxide rings may not open, or may react non-selectively.

Causality & Mechanistic Insight: The reaction is initiated by the nucleophilic attack on one of the epoxide rings. For the desired domino process to occur, this must be followed by a rapid intramolecular cyclization, where the newly formed hydroxyl group attacks the second epoxide. The stereochemistry of the starting trans-bis(epoxide) is crucial for pre-organizing the molecule for this cyclization.[9] A Lewis acid is often required to activate the epoxide, making it more electrophilic.

Troubleshooting Protocol & Recommendations:

  • Lewis Acid Activation: The addition of a Lewis acid is critical. Lithium perchlorate (LiClO₄) has been shown to be highly effective in activating the oxirane rings for this transformation.[2][9]

    • Protocol: To a solution of your bis(epoxide) (1 equiv.) in dry acetonitrile, add the amine nucleophile (2.2 equiv.) followed by LiClO₄ (5-20 equiv.). Heat the reaction at 80 °C and monitor by TLC or LC-MS.[9] The high concentration of LiClO₄ is often necessary.

  • Ensure Diastereomeric Purity of Starting Material: This domino reaction works well for trans-bis(oxiranes). The corresponding cis-isomer typically yields diols from the independent opening of the two epoxides, without the desired intramolecular cyclization.[9] Confirm the stereochemistry of your starting material.

  • Choice of Nucleophile and Solvent:

    • Primary and secondary aliphatic amines are effective nucleophiles. Aniline derivatives can also be used.[9]

    • Acetonitrile is the solvent of choice for this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways that control diastereoselectivity in the formation of the 9-oxabicyclo[3.3.1]nonane ring system?

A1: The diastereoselectivity is primarily governed by the conformational preferences of the transition state during the key intramolecular cyclization step. The molecule will adopt a conformation that minimizes unfavorable steric and electronic interactions.

For cyclizations of cyclooctenone-derived precursors, the key step is the 8-endo-trig intramolecular cyclization. The flexible eight-membered ring can adopt several conformations, but the most relevant are the chair-boat and chair-chair transition states. The relative energies of these transition states dictate the product ratio.

  • Chair-Boat Transition State: Often leads to the thermodynamically more stable diastereomer. This conformation typically minimizes 1,3-diaxial interactions that would be present in other arrangements.

  • Twist-Boat Transition State: May be favored under certain conditions or with specific substitution patterns, leading to the other diastereomer.

The use of chiral auxiliaries on the starting material can effectively bias the reaction to proceed through a single, much lower-energy transition state, leading to high diastereomeric excess (de).[11]

Transition State Model for Diastereoselectivity

G Start Acyclic Precursor TS_Chair Lower Energy Chair-like TS Start->TS_Chair Favored Pathway TS_Boat Higher Energy Boat-like TS Start->TS_Boat Disfavored Pathway Product_Endo Major Diastereomer (endo) TS_Chair->Product_Endo Product_Exo Minor Diastereomer (exo) TS_Boat->Product_Exo

Caption: Competing transition states in the cyclization step.

Q2: Can organocatalysis be used to achieve a highly stereoselective synthesis of this bicyclic system?

A2: Yes, organocatalysis offers a powerful strategy for the enantioselective and diastereoselective synthesis of related oxabicyclo[3.3.1]nonane systems.

A notable example is the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones through a domino Michael-hemiacetalization-Michael reaction.[1] This reaction, catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids, proceeds with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 96% ee).[1]

This approach highlights the power of modern catalysis to construct complex molecular architectures with precise stereocontrol from simple starting materials. While this specific example leads to the 3-oxa isomer, the principles can be adapted for the synthesis of the 9-oxa skeleton by designing appropriate starting materials for an intramolecular domino reaction.

Q3: Beyond reaction optimization, what other strategies exist for obtaining a single, pure diastereomer?

A3: When optimizing reaction conditions fails to provide adequate selectivity, there are two primary strategies: substrate control and post-reaction resolution.

  • Substrate Control: This is the most elegant approach, where stereocenters already present in the starting material direct the stereochemical outcome of the cyclization.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can create a strong facial bias during the cyclization, leading to high diastereoselectivity.[11][12] The auxiliary can then be cleaved to reveal the final product.

    • Chiral Pool Synthesis: Starting from a readily available, enantiopure natural product (like a sugar or terpene) that already contains some of the required stereocenters.

  • Resolution of Diastereomers: If a mixture is unavoidable, it must be separated.

    • Chromatography: While often difficult, optimization of the stationary phase (e.g., using different silica modifications or chiral phases) and mobile phase can sometimes achieve separation.

    • Crystallization: It may be possible to selectively crystallize one diastereomer from the mixture, leaving the other in solution. This can sometimes be induced by creating a salt with a chiral acid or base.

    • Derivatization: Converting the mixture of diastereomeric alcohols or ketones into esters or other derivatives can sometimes make them much easier to separate by chromatography or crystallization. The derivative can then be converted back to the desired functional group.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts.
  • Enantioselective synthesis of bridged bicyclic ring systems.
  • Enantioselective Synthesis of Bridged Bicyclic Ring Systems.
  • Diastereoselective Synthesis of Oxabicyclo[3.3.1]nonenes from Aldehydes and α-Pinene: Fe(III) Aggregate Catalysis. Loyola University Chicago Research Portal.
  • Previous methods towards the synthesis of oxabicyclo[3.3.1]nonenes and analogous compounds.
  • Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.1]Nonane Derivatives.
  • Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org.
  • Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherific
  • Variants of the Prins Cyclization for the Synthesis of Terpenoid Spiroethers and Oxabicyclo[3.3.
  • Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI.
  • Intramolecular cyclization of alkenyl alcohols: towards the synthesis of oxacycles. Sciforum.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Broadening in the NMR of 9-Oxabicyclo[3.3.1]nonan-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving NMR peak broadening issues encountered with 9-Oxabicyclo[3.3.1]nonan-2-one. This resource is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving NMR peak broadening issues encountered with 9-Oxabicyclo[3.3.1]nonan-2-one. This resource is designed for researchers, chemists, and drug development professionals who rely on high-quality NMR data for structural elucidation and purity assessment. Here, we move beyond generic advice to provide a focused, in-depth troubleshooting framework tailored to the unique structural characteristics of this bicyclic ketone.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding peak broadening for this specific molecule.

Q1: My peaks for 9-Oxabicyclo[3.3.1]nonan-2-one are broad, but the residual solvent peak is sharp. What is the most likely cause?

A: A sharp solvent peak alongside broad analyte signals strongly suggests the issue is inherent to your sample, not the spectrometer's shimming. The first and most common culprits are related to sample preparation. These include the presence of microscopic suspended solids, using a concentration that is too high, leading to viscosity or aggregation, or contamination with paramagnetic species.[1][2]

Q2: Could the rigid, bicyclic structure of 9-Oxabicyclo[3.3.1]nonan-2-one itself be the reason for the broad signals?

A: Absolutely. This is a critical point for this class of molecules. The 9-oxabicyclo[3.3.1]nonane skeleton is not static; it exists in a dynamic equilibrium between different conformations (e.g., chair-chair, chair-boat, boat-chair).[3][4] If the rate of interconversion between these conformations is on the same timescale as the NMR experiment (the "intermediate exchange regime"), significant peak broadening will occur.[5]

Q3: How does changing the temperature of the NMR experiment help with broad peaks?

A: Changing the temperature is a powerful diagnostic tool for dynamic processes.[6][7]

  • Increasing Temperature: If broadening is due to intermediate-rate conformational exchange, heating the sample will increase the rate of this exchange. This can push the system into the "fast exchange" regime, where the NMR spectrometer observes a time-averaged signal, resulting in a single, sharp peak.[5]

  • Decreasing Temperature: Cooling the sample slows down the exchange process. This can move the system into the "slow exchange" regime, where the individual conformations are interconverting so slowly that the NMR experiment can resolve distinct, sharp signals for each populated conformer.[7][8]

Q4: I suspect my compound is forming aggregates or dimers in the NMR tube. How can I confirm this?

A: The most straightforward way to test for concentration-dependent aggregation is to perform a dilution study. Aggregation is a concentration-dependent phenomenon where molecules associate with each other.[9][10] These larger entities tumble more slowly in solution, leading to faster transverse relaxation (shorter T2) and broader NMR signals.[9] By acquiring spectra at progressively lower concentrations, you can observe if the peaks sharpen, which would confirm that aggregation is the cause of the broadening.[5][11]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving the root cause of peak broadening.

2.1 Foundational Checks: Sample Preparation and Purity

Meticulous sample preparation is the bedrock of high-quality NMR.[12][13] Before investigating complex molecular dynamics, it is essential to rule out these fundamental issues.

Issue 1: Particulate Matter and Incomplete Dissolution

  • Causality: Suspended solid particles in the NMR tube disrupt the homogeneity of the magnetic field within the sample volume. No amount of instrument shimming can compensate for a physically non-homogeneous sample, resulting in broad, distorted peaks.[1][13]

  • Protocol: Sample Filtration

    • Dissolve your sample of 9-Oxabicyclo[3.3.1]nonan-2-one in a small glass vial using a portion of the deuterated solvent.

    • Prepare a filter by tightly packing a small piece of clean cotton wool or glass wool into a Pasteur pipette.

    • Filter the solution directly into the clean NMR tube.

    • Rinse the vial with the remaining solvent and pass it through the filter to ensure quantitative transfer.

    • Adjust the final sample volume in the NMR tube to the appropriate height for your spectrometer (typically 4-5 cm or 0.6-0.7 mL).[13][14]

Issue 2: Sub-Optimal Sample Concentration

  • Causality: An overly concentrated sample increases the solution's viscosity, which slows down the rate of molecular tumbling and leads to broader lines.[5] High concentrations can also promote the aggregation discussed in the FAQs.[15] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio, requiring longer acquisition times.

  • Protocol: Dilution Study for Aggregation Diagnosis

    • Prepare an initial, concentrated sample of 9-Oxabicyclo[3.3.1]nonan-2-one (e.g., 20-30 mg in 0.6 mL of solvent).

    • Acquire a standard ¹H NMR spectrum and note the linewidths of key signals.

    • Dilute the sample by a factor of 2, re-shim, and acquire another spectrum.

    • Repeat the dilution process 2-3 more times (e.g., creating 1/4 and 1/8 concentrations of the original).

    • Analysis: A progressive sharpening of the analyte peaks upon dilution is a strong indicator that aggregation was contributing to the initial peak broadening.[5]

Troubleshooting Logic: Dilution Study

start Initial Spectrum Shows Broad Peaks prep_series Prepare a Dilution Series (e.g., C, C/2, C/4, C/8) start->prep_series acquire Acquire Spectrum for Each Concentration prep_series->acquire analyze Compare Linewidths acquire->analyze outcome1 Linewidths Decrease Upon Dilution analyze->outcome1 Yes outcome2 Linewidths Remain Broad analyze->outcome2 No conclusion1 Aggregation is Likely The Cause outcome1->conclusion1 conclusion2 Broadening is Due to Other Factors (e.g., Exchange) outcome2->conclusion2

Caption: Workflow for diagnosing aggregation via a dilution study.

Issue 3: Paramagnetic Impurities

  • Causality: Paramagnetic species, such as dissolved molecular oxygen (O₂) or trace metal ions, possess unpaired electrons.[16] The magnetic moments of these electrons are much stronger than those of nuclei and can induce very efficient nuclear spin relaxation, leading to severe line broadening.[17][18] In some cases, the peaks can be broadened into the baseline and become undetectable.[17]

  • Protocol: Freeze-Pump-Thaw Degassing

    • Prepare your sample in an NMR tube that is attached to a high-vacuum line via a suitable adapter.

    • Freeze: Immerse the bottom of the NMR tube in liquid nitrogen until the sample is completely frozen solid.

    • Pump: Open the valve to the vacuum and evacuate the headspace above the frozen sample for several minutes.

    • Thaw: Close the valve to the vacuum and remove the liquid nitrogen bath. Allow the sample to thaw completely. You will see bubbles of gas (previously dissolved O₂) being released from the liquid.

    • Repeat this freeze-pump-thaw cycle 3-5 times to ensure thorough removal of dissolved oxygen.[5]

2.2 Diagnosing Molecular Dynamics

If meticulous sample preparation does not resolve the peak broadening, the cause is likely rooted in the dynamic behavior of the 9-Oxabicyclo[3.3.1]nonan-2-one molecule itself.

The Prime Suspect: Conformational Exchange

The 9-oxabicyclo[3.3.1]nonane framework is conformationally flexible. The two six-membered rings can interconvert between chair, boat, and twist-boat conformations. At room temperature, the rate of this interconversion may fall into the intermediate exchange regime on the NMR timescale, which is the "worst-case scenario" for peak widths.

Exchange RegimeRate (k) vs. Freq. Difference (Δν)Resulting Spectrum
Slow Exchange k << ΔνTwo (or more) sharp peaks for each distinct conformer.
Intermediate Exchange k ≈ ΔνA single, very broad peak (coalescence).
Fast Exchange k >> ΔνA single, sharp peak at a population-weighted average chemical shift.
  • Diagnostic Protocol: Variable Temperature (VT) NMR

    • Setup: Ensure your initial room temperature spectrum is well-shimmed.

    • Heating: Increase the sample temperature in increments (e.g., 10 °C steps, from 25 °C to 65 °C or higher, solvent permitting). Allow the temperature to equilibrate for 5-10 minutes at each step, re-shim, and acquire a spectrum.

    • Cooling: After reaching the maximum temperature, return to room temperature. Then, cool the sample in decrements (e.g., to 0 °C, -20 °C, -40 °C, solvent permitting), again equilibrating and shimming at each step.

    • Analysis:

      • Peaks sharpen upon heating: This is a classic sign of moving from an intermediate to a fast exchange regime.

      • Broad peak splits into multiple sharp peaks upon cooling: This indicates you have slowed the exchange rate sufficiently to resolve the individual conformers (slow exchange regime).[7]

      • No change: If temperature has little effect, the broadening may be due to another cause, like unresolved complex coupling or sample purity issues not resolved by filtration.

Troubleshooting Logic: Variable Temperature (VT) NMR

start Broad Peaks at Room Temperature vt_exp Perform VT-NMR Experiment (Heating and Cooling) start->vt_exp outcome_hot Peaks Sharpen At High Temp vt_exp->outcome_hot outcome_cold Peaks Split into Multiple Sharp Signals At Low Temp vt_exp->outcome_cold outcome_no_change No Significant Change With Temperature vt_exp->outcome_no_change conclusion Conformational Exchange is the Cause outcome_hot->conclusion outcome_cold->conclusion conclusion_other Broadening is Likely Due to Other Factors outcome_no_change->conclusion_other

Caption: Diagnostic workflow for identifying conformational exchange using VT-NMR.

References
  • NMR Sample Preparation 1. University of Illinois Urbana-Champaign. [Link]

  • Sample Preparation. University of California, Riverside. [Link]

  • Dona, D., et al. (2016). Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides. In: Webb, G. (eds) Modern Magnetic Resonance. Springer, Cham. [Link]

  • Malmsten, M., et al. (2020). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 17(10), 3914–3926. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Takamura, H., et al. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products, 70(6), 960–964. [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Biali, S. E., et al. (1998). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2487-2492. [Link]

  • Karpenko, I. A., et al. (2018). Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. The Journal of Organic Chemistry, 83(4), 2110–2122. [Link]

  • Manohar, C., et al. (1998). 1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Langmuir, 14(13), 3563–3568. [Link]

  • Santos, J. A., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12). [Link]

  • McDermott, A., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. The Journal of Physical Chemistry B, 128(9), 2147–2156. [Link]

  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. (2021, October 20). [Link]

  • Winton, V. J., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8145–8150. [Link]

  • Basic Practical NMR Concepts. Michigan State University. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. (2022, August 28). [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • LaPlante, S. R., et al. (2013). Monitoring Drug Self-Aggregation and Potential for Promiscuity in Off-Target In Vitro Pharmacology Screens by a Practical NMR Strategy. Journal of Medicinal Chemistry, 56(13), 5570–5582. [Link]

  • Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. (2017). Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 19-31. [Link]

  • Chemical exchange in NMR. ResearchGate. (2025, August 7). [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics, 132(2), 024903. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 437. [Link]

  • NMR Spectroscopy. Michigan State University. [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47065–47072. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(11), 2913. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

  • Keto-Enol Equilibrium Using NMR. YouTube. (2012, October 24). [Link]

  • Bucci, P., et al. (1971). Configuration study of some 9-substituted 3-oxabicyclo[3.3.1]nonanes by nuclear magnetic resonance. The Journal of Organic Chemistry, 36(25), 3976–3980. [Link]

  • (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o868–o869. [Link]

  • (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]. (2015). IUCrData, 1(1), x152286. [Link]

  • Why are my NMR signals unexpectedly broad??? Reddit. (2025, March 24). [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. (2025, December 17). [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. (2022, May 10). [Link]

  • 9-Oxabicyclo[3.3.1]nonan-2-ol. PubChem. [Link]

  • 9-Oxabicyclo(3.3.1)nonane. PubChem. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. (2020, December 4). [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. (2013, May 23). [Link]

  • 1H NMR Broad peaks. Chemistry Stack Exchange. (2015, March 7). [Link]

Sources

Optimization

Resolving co-eluting isomers of 9-Oxabicyclo[3.3.1]nonan-2-one in chromatography

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and analytical scientists tasked with resolving the enantiomers of 9-oxabicyclo[3.3.1]nonan-2-one (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and analytical scientists tasked with resolving the enantiomers of 9-oxabicyclo[3.3.1]nonan-2-one (C₈H₁₂O₂), a bridged bicyclic ketone[1].

Due to the asymmetry introduced by the ketone at the C2 position, this molecule exists as a pair of enantiomers that cannot be separated on standard achiral stationary phases[2]. Below, we provide an in-depth, causality-driven troubleshooting guide to help you achieve baseline resolution, optimize peak shape, and recover failing columns.

Part 1: Method Development FAQs

Q: Why do the enantiomers of 9-oxabicyclo[3.3.1]nonan-2-one co-elute on standard reversed-phase columns? A: Standard reversed-phase columns (e.g., C18) separate compounds based on hydrophobicity. Because enantiomers possess identical physical and chemical properties in an achiral environment, their hydrophobic interactions with the C18 phase are indistinguishable. To resolve them, you must use a Chiral Stationary Phase (CSP). The CSP creates a transient, diastereomeric complex with the analyte. The spatial arrangement of the bicyclic skeleton dictates how deeply each enantiomer can penetrate the chiral grooves of the CSP, leading to differential retention times[2].

Q: Which Chiral Stationary Phases (CSPs) are most effective for this bicyclic ketone? A: Polysaccharide-derived CSPs, specifically amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® IA, AD-H, or IC), are the gold standard[3],[4].

  • The Causality: The chiral recognition mechanism here relies heavily on hydrogen bonding. The ketone (C=O) and ether (C-O-C) moieties of 9-oxabicyclo[3.3.1]nonan-2-one act as hydrogen bond acceptors. The carbamate linkages (NH groups) on the CSP act as hydrogen bond donors. Immobilized columns (like IA or IC) are highly recommended because they allow for a wider range of solvent compatibilities (e.g., THF or DCM) if sample solubility is an issue[3].

Q: My chromatogram shows a single, broad, noisy peak. Is this co-elution or a detection issue? A: It is highly likely a detection issue. 9-oxabicyclo[3.3.1]nonan-2-one lacks a conjugated π-system or aromatic ring[1]. Its UV absorbance is extremely weak, limited to the isolated carbonyl n→π* transition.

  • The Causality: If you are monitoring at standard aromatic wavelengths (e.g., 254 nm), the "peak" you see is likely baseline noise or a trace impurity with a high extinction coefficient.

  • Solution: You must monitor UV at 210 nm using strictly UV-transparent mobile phases (e.g., HPLC-grade Hexane/Ethanol). Alternatively, utilize a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for accurate quantification.

Part 2: Troubleshooting Co-Elution & Peak Tailing

Q: My isomers were previously resolved, but are now co-eluting with significant peak tailing and increased backpressure. What is the mechanism of this failure? A: Increased backpressure coupled with a loss of resolution (Rs) and peak tailing almost universally indicates a physical disruption of the column bed, typically a blocked inlet frit or sample precipitation at the column head[3].

  • The Causality: When the frit is partially blocked by particulates or precipitated salts, the mobile phase is forced through restricted pathways. This disrupts the uniform laminar flow, creating multiple flow paths of varying lengths (eddy diffusion). The sample band splits and broadens before it even enters the stationary phase, manifesting as severe tailing that merges the two enantiomeric peaks into a single co-eluting mass[3].

  • Solution: See Protocol 1 below for frit cleaning and column regeneration.

Q: How does mobile phase composition affect the resolution of these specific isomers? A: The concentration and type of your polar modifier (e.g., Ethanol or Isopropanol) directly dictate selectivity (α).

  • The Causality: If the alcoholic modifier concentration is too high, the abundant hydroxyl groups of the solvent outcompete the target analyte for the hydrogen-bonding sites (carbamate NH groups) on the CSP. Without access to these chiral recognition sites, the enantiomers cannot be differentiated and elute together near the void volume. Reducing the modifier percentage forces the analyte to interact more intimately with the chiral grooves, amplifying stereochemical differentiation[4].

Part 3: Visual Workflows & Quantitative Data

MethodDev Start Analyte: 9-Oxabicyclo[3.3.1]nonan-2-one Screen Screen Polysaccharide CSPs (e.g., CHIRALPAK IA, IC) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Coelution Rs < 1.5 (Co-elution) Eval->Coelution Poor Selectivity Resolved Rs >= 1.5 (Baseline Resolution) Eval->Resolved Good Selectivity Optimize Decrease Polar Modifier Reduce Temperature Coelution->Optimize Validate System Suitability Validation (Inject Reference Standard) Resolved->Validate Optimize->Screen Re-test

Caption: Chiral method development workflow for resolving bicyclic ketone enantiomers.

Troubleshooting Issue Symptom: Sudden Co-elution & Peak Tailing Pressure Check System Backpressure Issue->Pressure HighP Elevated Pressure (> Standard QC) Pressure->HighP NormalP Normal Pressure Pressure->NormalP Cause1 Inlet Frit Blockage or Sample Precipitation HighP->Cause1 Cause2 Stationary Phase Contamination or Mobile Phase Mismatch NormalP->Cause2 Action1 Flush with Strong Solvent Reverse Flow (If Immobilized) Cause1->Action1 Action2 Regenerate Column with 100% EtOH Verify Modifier Concentration Cause2->Action2

Caption: Diagnostic logic tree for troubleshooting sudden co-elution and peak tailing.

Table 1: Baseline Chromatographic Parameters for 9-Oxabicyclo[3.3.1]nonan-2-one
ParameterRecommended SettingMechanistic Rationale
Column Type Immobilized Amylose (e.g., IA)Immobilization allows the use of strong solvents (THF/DCM) if the bicyclic ketone requires complex sample diluents[3].
Mobile Phase Hexane / Isopropanol (90:10 v/v)Hexane promotes strong H-bonding between the analyte's ketone and the CSP. IPA acts as a mild displacer to prevent excessive retention.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plate count (N).
Temperature 25°CLower temperatures increase the entropic contribution to chiral recognition, enhancing selectivity (α).
Detection UV at 210 nm or RIDThe compound lacks a strong chromophore; low UV wavelengths or Refractive Index detection are strictly required[1].

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Immobilized Chiral Column Regeneration (Self-Validating System)

Objective: Restore baseline resolution by removing adsorbed impurities and clearing frit blockages. Note: This protocol is strictly for immobilized columns (e.g., CHIRALPAK IA, IB, IC). Do not use strong solvents on coated columns (e.g., AD-H, OD-H) as it will strip the stationary phase[3],[4].

  • System Preparation: Disconnect the column outlet from the detector to prevent flushed contaminants from fouling the flow cell.

  • Solvent Displacement: Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes.

    • Causality: Transitioning directly from a non-polar solvent (Hexane) to a strong polar solvent can cause immiscibility, emulsion formation, and severe pressure spikes.

  • Strong Solvent Wash: Flush with N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) at 0.5 mL/min for 2 hours.

    • Causality: DMF disrupts the strong hydrogen bonds between strongly retained sample matrix impurities and the CSP carbamate groups, effectively "resetting" the chiral recognition sites[3].

  • Flow Reversal (Optional): If pressure remains high (>20% above baseline), reverse the column flow direction and flush with DMF for an additional 30 minutes to dislodge particulates from the inlet frit[3].

  • Re-equilibration: Flush with 100% Ethanol for 30 minutes, followed by your original mobile phase (e.g., Hexane/IPA 90:10) for 1 hour.

  • Self-Validation Step: Inject the manufacturer's original QC standard (e.g., trans-stilbene oxide). If the theoretical plate count (N) and resolution (Rs) match the original Certificate of Analysis, the column is validated. Only then should you re-attempt the 9-oxabicyclo[3.3.1]nonan-2-one separation.

Protocol 2: Systematic Mobile Phase Optimization for Co-elution

Objective: Increase selectivity (α) for closely eluting enantiomers.

  • Baseline Assessment: Inject the racemic mixture of 9-oxabicyclo[3.3.1]nonan-2-one. Calculate the current Resolution (Rs).

  • Modifier Reduction: If Rs < 1.0, reduce the polar modifier (e.g., IPA) concentration by 50% (e.g., from 10% to 5%).

    • Causality: Reducing the modifier decreases solvent competition for the CSP's hydrogen-bonding sites.

  • Temperature Adjustment: Lower the column compartment temperature from 25°C to 15°C.

    • Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures decrease the kinetic energy of the system, allowing for more stable, rigid transient diastereomeric complexes between the enantiomers and the CSP.

  • Flow Rate Compensation: Reduce the flow rate to 0.8 mL/min.

    • Causality: Lower temperatures increase the viscosity of the mobile phase. Reducing the flow rate prevents over-pressuring the system and improves mass transfer kinetics within the column pores.

Part 5: References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Daicel Chiral Technologies (chiraltech.com) URL:[Link]

  • Chiral FAQs - MZ-Analysentechnik GmbH Source: mz-at.de URL:[Link]

  • Organocatalytic Activation of Donor–Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines | Organic Letters Source: acs.org URL:[Link]

  • 9-oxabicyclo[3.3.1]nonan-2-one - PubChemLite Source: uni.lu URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of 9-Oxabicyclo[3.3.1]nonan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in managing the stability and sto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in managing the stability and storage of 9-Oxabicyclo[3.3.1]nonan-2-one .

This bicyclic ether-ketone (CAS: 19740-79-5) frequently appears in phytochemical extracts (e.g., Moringa oleifera and Calystegia silvatica). It serves as a critical intermediate in complex organic synthesis[1] and drug discovery, with its derivatives demonstrating high binding affinity for therapeutic targets like PTGS2 and EGFR[2]. Because of its dual functional groups (an ether bridge and a ketone), it requires precise handling to prevent degradation.

Part 1: Physicochemical Profile & Baseline Stability

Understanding the baseline properties of your compound is the first step in predicting its behavior under storage conditions.

PropertyValueScientific Implication
CAS Number 19740-79-5Unique identifier for procurement and SDS tracking.
Molecular Formula C8H12O2[3]Indicates a bicyclic structure with two degrees of unsaturation.
Monoisotopic Mass 140.08 Da[3]Critical for LC-MS/GC-MS verification and identifying oxidative mass shifts (+16 Da).
LogP (predicted) 0.63[4]Moderate lipophilicity; soluble in organic solvents, slightly soluble in water.
Functional Groups Ether, KetoneSusceptible to auto-oxidation (ether) and nucleophilic attack/enolization (ketone).
Part 2: Mechanistic Troubleshooting Guide

Do not just follow storage rules; understand the chemical causality behind them. Here are the three primary degradation pathways you must mitigate:

1. Auto-Oxidation and Peroxide Formation (Ether Bridge)
  • The Causality: Like many aliphatic ethers, the 9-oxa bridge contains α -carbons that are susceptible to radical-initiated auto-oxidation when exposed to atmospheric oxygen and light. This forms hydroperoxides. While the rigid bicyclic framework offers some steric hindrance, prolonged storage still allows peroxide accumulation, which degrades purity and poses an explosive hazard upon concentration.

  • The Mitigation: Exclude oxygen completely by storing the compound under a dense inert gas (Argon) and minimizing light exposure.

2. Regioselective Enolization (Ketone Moiety)
  • The Causality: The ketone at the C2 position is flanked by the C1 bridgehead and the C3 methylene group. According to Bredt's Rule , forming a double bond at the C1 bridgehead in a [3.3.1] bicyclic system introduces severe ring strain. Consequently, any base- or acid-catalyzed enolization will regioselectively occur at the C3 position. If moisture and trace base (e.g., from unwashed glassware) are present, the compound can undergo undesired aldol condensations.

  • The Mitigation: Maintain strictly anhydrous conditions and use silanized or acid-washed glassware if trace basicity is a concern.

3. Photochemical Cleavage
  • The Causality: Ketones can undergo Norrish Type I ( α -cleavage) or Norrish Type II reactions upon exposure to UV light. The bicyclic framework can ring-open under prolonged UV exposure, leading to complex polymeric mixtures.

  • The Mitigation: Always store the compound in actinic (amber) glass vials to block UV radiation.

Part 3: Experimental Protocols
Protocol 1: Safe Storage and Inerting Workflow

This protocol establishes a self-validating system for long-term storage.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 10–50 mg) to minimize repeated freeze-thaw cycles and oxygen exposure during daily use.

  • Desiccation: Place the open aliquots in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 2 hours to remove ambient surface moisture.

  • Argon Purging: Using a Schlenk line or an Argon balloon, purge the headspace of the vial for 30 seconds.

    • Scientific Rationale: Argon is ~38% denser than air, allowing it to effectively sink and blanket the compound. Nitrogen is lighter and easily displaced by oxygen.

  • Sealing & Validation: Seal with a PTFE-lined septum cap.

    • Validation Step: Wrap the cap tightly with Parafilm. If the Parafilm degrades, becomes brittle, or swells over time, it indicates solvent vapor escape or an improper seal, requiring immediate transfer to a new vial.

  • Storage: Store the sealed amber vials at -20°C in the dark.

Protocol 2: Peroxide Testing and Remediation

Perform this assay if the compound has been stored for >6 months or exposed to air.

  • Reagent Preparation: Prepare a fresh 10% w/v Potassium Iodide (KI) solution in distilled water.

  • Sampling: Dissolve 10 mg of 9-Oxabicyclo[3.3.1]nonan-2-one in 1 mL of glacial acetic acid.

  • The Assay: Add 0.1 mL of the KI solution to the sample. Add 1 drop of 1% starch indicator.

  • Validation Readout: This is a self-validating colorimetric system. If the solution remains colorless or pale yellow, peroxides are safely < 5 ppm. A distinct blue-black color confirms the presence of dangerous hydroperoxides.

  • Remediation: If positive, pass the compound through a short plug of activated basic alumina (Brockmann Grade I) to selectively bind and remove the hydroperoxides before use.

Part 4: Logical Workflow Visualization

G cluster_degradation Degradation Mechanisms cluster_mitigation Storage & Mitigation Strategies Compound 9-Oxabicyclo[3.3.1]nonan-2-one (Target Compound) Peroxides Auto-oxidation (Hydroperoxide Formation) Compound->Peroxides O2 Exposure Enolization Base/Acid Catalysis (C3 Regioselective Enolization) Compound->Enolization Moisture/pH Photolysis Photochemical Cleavage (Norrish Reactions) Compound->Photolysis UV/Light InertGas Argon Purge (Oxygen Exclusion) Peroxides->InertGas Prevented by Desiccator Anhydrous Storage (Moisture Exclusion) Enolization->Desiccator Prevented by AmberVial Amber Glass Vials (UV/Light Exclusion) Photolysis->AmberVial Prevented by

Fig 1. Degradation pathways of 9-Oxabicyclo[3.3.1]nonan-2-one and required mitigation strategies.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store 9-Oxabicyclo[3.3.1]nonan-2-one in aqueous stock solutions for biological assays? A: No. Prolonged storage in aqueous media increases the risk of hydration and enolization at the C3 position. Prepare stock solutions in anhydrous DMSO or ethanol—which are compatible with downstream in vitro evaluations[2]—and dilute into aqueous buffers immediately before use.

Q: I observed a shift in the GC-MS retention time after 6 months of storage. What happened? A: This is likely due to thermal or oxidative degradation. The ether bridge may have auto-oxidized into a hydroperoxide. Always verify purity via GC-MS prior to critical experiments. If the mass spectrum shows an M+16 peak (m/z ~156)[3], it strongly indicates oxidation.

Q: Why is Argon explicitly recommended over Nitrogen for inerting the storage vials? A: Argon is approximately 38% denser than ambient air, allowing it to effectively sink and blanket the solid or liquid compound at the bottom of the vial. Nitrogen is slightly lighter than air and is easily displaced by oxygen when the vial is opened, compromising the inert atmosphere.

Part 6: References

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 9-Oxabicyclo[3.3.1]nonan-2-one vs. 9-Azabicyclo[3.3.1]nonan-2-one

The bicyclo[3.3.1]nonane framework is a privileged structural motif in organic chemistry, serving as the rigid backbone for numerous natural products, complex polycyclic ethers, and functional catalysts. When a heteroato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The bicyclo[3.3.1]nonane framework is a privileged structural motif in organic chemistry, serving as the rigid backbone for numerous natural products, complex polycyclic ethers, and functional catalysts. When a heteroatom—specifically oxygen or nitrogen—is introduced at the 9-position (the bridgehead), the electronic and conformational dynamics of the molecule shift dramatically.

As a Senior Application Scientist, I frequently evaluate these scaffolds for drug development and catalytic design. This guide provides an objective, data-driven comparison of the reactivity profiles of 9-oxabicyclo[3.3.1]nonan-2-one and 9-azabicyclo[3.3.1]nonan-2-one, focusing on their structural causality, ketone reactivity, and validated synthetic workflows.

Structural Dynamics & Causality

The fundamental difference in reactivity between the 9-oxa and 9-aza derivatives stems from the electronic nature of the bridge heteroatom and its proximity to the C2 carbonyl group.

  • 9-Oxabicyclo[3.3.1]nonan-2-one : The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect. Because oxygen holds its lone pairs tightly, transannular interactions with the C2 ketone are negligible. This renders the C2 carbonyl highly electrophilic. The rigid chair-chair conformation forces nucleophiles to attack almost exclusively from the less sterically hindered exo face, making it a highly predictable substrate for stereoselective reductions and additions[1].

  • 9-Azabicyclo[3.3.1]nonan-2-one : The nitrogen atom introduces profound stereoelectronic complexity. The nitrogen lone pair can undergo transannular interactions with the π* orbital of the C2 carbonyl, potentially forming hemiketal-like or enamine-like intermediates depending on the N-substituent. To isolate the ketone's reactivity, the nitrogen must be deactivated using an electron-withdrawing protecting group (e.g., N-Boc or N-Benzoyl)[2]. When unprotected or alkylated, the aza-core is highly susceptible to oxidation, forming stable nitroxyl radicals (like ABNO) that are exceptionally efficient catalysts for aerobic alcohol oxidation. Furthermore, the 9-aza scaffold is a direct precursor to complex alkaloids like vellosimine and ajmaline.

Reactivity Core Bicyclo[3.3.1]nonan-2-one Core Oxa 9-Oxabicyclo[3.3.1]nonan-2-one (Oxygen Bridge) Core->Oxa Heteroatom: O Aza 9-Azabicyclo[3.3.1]nonan-2-one (Nitrogen Bridge) Core->Aza Heteroatom: N OxaReact Highly Electrophilic Ketone Exo-Face Nucleophilic Attack Oxa->OxaReact Inductive Effect AzaReact Transannular N-C Interaction Dependent on N-Protecting Group Aza->AzaReact Lone Pair Donation

Divergent reactivity pathways of 9-oxa and 9-aza bicyclo[3.3.1]nonan-2-one cores.

Comparative Reactivity & Performance Data

To facilitate rapid decision-making in synthetic planning, the following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds.

Reactivity Parameter9-Oxabicyclo[3.3.1]nonan-2-one9-Azabicyclo[3.3.1]nonan-2-one
Bridgehead Electronegativity High (Oxygen)Moderate (Nitrogen)
Transannular Interaction Negligible (O lone pairs tightly held)Significant (N lone pair interacts with C2=O)
Ketone Reduction Selectivity >95% exo-attack (yielding endo-alcohol)Variable (depends heavily on N-substituent)
Typical Synthetic Yield 70-85% via (3+3) Synergistic Annulation[1]78-95% via Radical Translocation/Cyclization[3]
Primary Application Polycyclic ether scaffolds, Terpenoid synthesisAlkaloid precursors (e.g., Vellosimine), Nitroxyl Catalysts[2]

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) to monitor reaction causality.

Protocol A: Synthesis of 9-Benzoyl-9-azabicyclo[3.3.1]nonan-2-one via Radical Translocation/Cyclization

Causality of Design : Traditional Robinson-Schöpf condensations often yield symmetric 3-ones. To access the 2-one regiochemistry, a radical translocation/cyclization approach is superior[3]. Using 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidine as the starting material, tributyltin hydride (Bu₃SnH) acts as the hydrogen donor, while AIBN initiates the radical cascade. The rigid geometry of the piperidine ring thermodynamically drives the reaction down the 6-exo-dig pathway rather than the 7-endo-dig route, selectively forming the [3.3.1] aza-bicyclic core[3].

Step-by-Step Methodology :

  • Initiation : Dissolve 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidine (1.0 eq) in anhydrous toluene (0.05 M) under an argon atmosphere. Heat to 110 °C.

  • Radical Propagation : Add a solution of Bu₃SnH (1.2 eq) and AIBN (0.1 eq) in toluene via syringe pump over 2 hours. Causality: Slow addition prevents premature radical termination and maximizes the 6-exo-dig cyclization yield.

  • IPC 1 (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material (Rf ~0.4) is entirely consumed. Confirm via crude ¹H NMR by the disappearance of the terminal alkyne proton (~2.0 ppm).

  • Ozonolysis & Transposition : Cool the intermediate to -78 °C in DCM and purge with ozone until a blue tint persists. Quench with triphenylphosphine (PPh₃) to yield the 9-benzoyl-9-azabicyclo[3.3.1]nonan-2-one via 1,2-transposition[3].

  • IPC 2 : Confirm ketone formation via IR spectroscopy (strong C=O stretch at ~1710 cm⁻¹).

Workflow Step1 Alkyne Precursor (2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidine) Step2 Radical Translocation (Bu3SnH, AIBN, Toluene, 110°C) Step1->Step2 IPC1 IPC: TLC & 1H NMR Confirm Alkyne Consumption Step2->IPC1 Step3 6-exo-dig Cyclization (9-Azabicyclo[3.3.1]nonane Intermediate) IPC1->Step3 Step4 Ozonolysis & 1,2-Transposition (O3, DCM, then PPh3) Step3->Step4 IPC2 IPC: IR Spectroscopy Confirm Ketone Formation Step4->IPC2 Product 9-Benzoyl-9-azabicyclo[3.3.1]nonan-2-one IPC2->Product

Self-validating workflow for 9-azabicyclo[3.3.1]nonan-2-one synthesis via radical cyclization.

Protocol B: Synthesis of the 9-Oxabicyclo[3.3.1]nonan-2-one Core via Synergistic Catalysis

Causality of Design : Constructing the 9-oxa core requires overcoming the entropic barrier of forming medium-sized bridged rings. A (3+3)-annulation utilizing synergistic dirhodium(II) and Lewis acid catalysis achieves this efficiently[1]. Rh₂(OAc)₄ decomposes diazo compounds to generate a transient carbonyl ylide, while a Lewis acid (e.g., Sc(OTf)₃) simultaneously activates a donor-acceptor cyclopropane. Dichloromethane is selected as the solvent because its non-polar nature stabilizes the delicate carbonyl ylide, preventing premature aqueous quenching[1].

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask, combine the donor-acceptor cyclopropane (1.0 eq), Rh₂(OAc)₄ (2 mol%), and Sc(OTf)₃ (10 mol%) in anhydrous DCM.

  • Ylide Generation : Add the diazo carbonyl precursor (1.2 eq) dropwise at room temperature.

  • IPC 1 (Self-Validation) : Attach a gas bubbler to the reaction flask. The decomposition of the diazo compound releases N₂ gas. The cessation of bubbling serves as a real-time visual indicator that the diazo precursor has been fully consumed and converted to the carbonyl ylide[1].

  • Cyclization : Stir for an additional 4 hours to ensure complete (3+3) annulation.

  • IPC 2 : Analyze an aliquot via GC-MS. The presence of the target mass ion and the disappearance of the cyclopropane starting material validates the successful formation of the 9-oxabicyclo[3.3.1]nonan-2-one core.

  • Purification : Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

References

  • Title: (3+3)-Annulation of Carbonyl Ylides with Donor-Acceptor Cyclopropanes: Synergistic Dirhodium(II)
  • Title: Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.
  • Title: A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)
  • Title: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)
  • Title: Copper(I)

Sources

Comparative

Spectroscopic Analysis of 9-Oxabicyclo[3.3.1]nonan-2-one and Its Derivatives: A Comparative Guide

The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif in organic synthesis and medicinal chemistry. It is frequently utilized as a conformationally restricted building block to construct complex macroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 9-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif in organic synthesis and medicinal chemistry. It is frequently utilized as a conformationally restricted building block to construct complex macrolides, biologically active pharmacophores, and novel energetic materials[1, 3]. For researchers and drug development professionals, understanding the spectroscopic nuances of 9-oxabicyclo[3.3.1]nonan-2-one and its derivatives—such as 2,6-dioxo-9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[3.3.1]nonane-2,6-diol—is critical for accurate structural validation.

This guide provides an in-depth comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles against standard carbocyclic analogues, establishing a robust framework for assigning stereocenters and conformational states.

Comparative Spectroscopic Profiling: 9-Oxa vs. Carbocyclic Analogues

One of the primary analytical challenges in characterizing bicyclic ketones is distinguishing the oxygen-bridged framework from its purely carbocyclic counterpart (e.g., bicyclo[3.3.1]nonan-2-one). The introduction of the oxygen atom at the 9-position induces profound electronic (inductive) and steric changes that dramatically alter the spectroscopic signatures.

Carbon-13 NMR ( 13 C NMR) Signatures

In a standard carbocyclic framework like bicyclo[3.3.1]nonan-2-one, the bridgehead carbons (C1 and C5) typically resonate in the upfield region around 40–45 ppm [2]. However, in 9-oxabicyclo[3.3.1]nonan-2-one derivatives, the high electronegativity of the bridging oxygen strongly deshields these adjacent C1 and C5 positions, shifting them significantly downfield to approximately 67–76 ppm[1].

Furthermore, the carbonyl carbon (C2) in 2,6-dioxo-9-oxabicyclo[3.3.1]nonane appears at 209.6 ppm. While this is characteristic of an unstrained six-membered ring ketone, it experiences subtle transannular shielding effects compared to its carbocyclic analogue (typically ~211.5 ppm) due to the transannular dipole-dipole interactions introduced by the 9-oxa bridge.

Table 1: Comparative 13 C NMR Chemical Shifts (ppm in CDCl 3​ / DMSO-d 6​ )

Carbon PositionBicyclo[3.3.1]nonan-2-one (Carbocyclic Ref)9-Oxabicyclo[3.3.1]nonane-2,6-diol2,6-Dioxo-9-oxabicyclo[3.3.1]nonane
C1 / C5 (Bridgehead) ~42.069.4 / 67.575.7
C2 (Carbonyl/Carbinol) 211.569.4 / 67.5209.6
C3 / C7 ~28.028.833.5
C4 / C8 ~22.022.025.0
Proton NMR ( 1 H NMR) & IR Spectroscopy

In the IR spectrum, the C=O stretch for 2,6-dioxo-9-oxabicyclo[3.3.1]nonane is observed at 1715 cm −1 , which is typical for cyclohexanone derivatives, but it is uniquely accompanied by strong C–O–C asymmetric stretching bands around 1079–1127 cm −1 [1]. For the diol derivative, a broad O–H stretch dominates at 3422 cm −1 .

In 1 H NMR, the bridgehead protons (H1, H5) of the 9-oxa derivatives appear as complex multiplets around 4.38 ppm, which is significantly downfield from the ~2.5 ppm region observed in carbocyclic analogues. This distinct downfield shift serves as the primary diagnostic marker for the integrity of the 9-oxa bridge.

Analytical Workflow Validation

To ensure structural accuracy, researchers must employ an orthogonal analytical workflow combining 1D/2D NMR with IR profiling.

SpectroscopicWorkflow A Synthesis & Isolation 9-Oxabicyclo[3.3.1]nonane Derivatives B NMR Acquisition (CDCl3 / DMSO-d6) A->B Purified Sample C IR & MS Profiling (Functional Group ID) A->C Aliquot D 1D 1H & 13C NMR (Chemical Shift Mapping) B->D 1D Spectra F Conformational Analysis (Chair-Chair vs. Chair-Boat) C->F Orthogonal Validation E 2D NMR (HSQC/HMBC) (Connectivity & Bridgehead ID) D->E Signal Overlap E->F Stereochemical Assignment

Workflow for the spectroscopic elucidation and conformational analysis of 9-oxa derivatives.

Experimental Methodology: Self-Validating Protocol

To guarantee high-fidelity spectroscopic data, the synthesis and purification of the target compounds must be meticulously controlled. The following protocol details the synthesis of 9-oxabicyclo[3.3.1]nonane-2,6-diol from cycloocta-1,5-diene (COD) and its subsequent oxidation to 2,6-dioxo-9-oxabicyclo[3.3.1]nonane [1]. Every step is designed as a self-validating system.

Step 1: Epoxidation and Transannular Cyclization
  • Objective: Convert cycloocta-1,5-diene to the 9-oxa bicyclic scaffold.

  • Procedure: To a vigorously stirred solution of cycloocta-1,5-diene (1.18 mol) and formic acid (1.06 mol) in an ice bath, slowly add 30% H 2​ O 2​ (9.20 mol) dropwise. Maintain the internal temperature at 50 °C for 48 hours until the biphasic mixture becomes homogeneous.

  • Causality: Formic acid reacts with H 2​ O 2​ to generate performic acid in situ, which epoxidizes the diene. The acidic environment simultaneously promotes the transannular ring opening of the epoxide by the remaining double bond, yielding the oxygen-bridged bicyclic diol. The ice bath is critical during addition to control the highly exothermic epoxidation and prevent runaway thermal degradation.

  • Quenching: Add 10% Pd/C (0.10 g) to the mixture.

  • Causality: Pd/C catalytically decomposes residual unreacted peroxides safely, preventing explosive hazards during the subsequent concentration step. Monitor with KI/starch paper to ensure complete quenching.

Step 2: Isolation of 9-Oxabicyclo[3.3.1]nonane-2,6-diol
  • Procedure: Filter the solution through Celite to remove the Pd/C catalyst. Subject the filtrate to continuous liquid-liquid extraction with ethyl acetate for 72 hours. Concentrate via rotary evaporation.

  • Purification: Recrystallize the resulting yellow solid successively from ethyl acetate.

  • Causality: Recrystallization exploits differential solubility to isolate the desired [3.3.1] isomer from the kinetically favored but thermodynamically less stable[4.2.1] byproduct.

  • Validation Checkpoint: 1 H NMR (300 MHz, DMSO-d 6​ ) must show a distinct doublet at δ 4.78 ( J = 6 Hz, OH) and bridgehead protons at δ 3.68. The absence of alkene protons (typically δ 5.0–6.0) confirms complete cyclization.

Step 3: Oxidation to 2,6-Dioxo-9-oxabicyclo[3.3.1]nonane
  • Procedure: Treat the purified diol with 2-iodoxybenzoic acid (IBX) in a DMSO/THF mixture at room temperature.

  • Causality: IBX is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation or hydrolytic cleavage of the strained bicyclic ether linkage. IBX selectively oxidizes the secondary alcohols to ketones in near-quantitative yield (up to 99%).

  • Validation Checkpoint: 13 C NMR (75 MHz, CDCl 3​ ) must display the carbonyl peak at δ 209.6 and the bridgehead carbon at δ 75.7. IR spectroscopy must show a strong, sharp peak at 1715 cm −1 (C=O) and the complete disappearance of the broad 3422 cm −1 (O-H) band.

References

  • A Probable Precursor for the Synthesis of Macrolide (±)-Pyrenophorin Synthesis and Expansion of Bicyclic Enol Ether Source: SciELO URL:[Link]

  • 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones Source: Canadian Science Publishing URL:[Link]

Validation

High-Resolution Structural Elucidation of 9-Oxabicyclo[3.3.1]nonan-2-one Derivatives: A Comparative Guide

Executive Summary The 9-oxabicyclo[3.3.1]nonan-2-one framework is a privileged, conformationally rigid scaffold frequently utilized in the synthesis of biologically active natural products, such as annonaceous acetogenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 9-oxabicyclo[3.3.1]nonan-2-one framework is a privileged, conformationally rigid scaffold frequently utilized in the synthesis of biologically active natural products, such as annonaceous acetogenins, and advanced pharmaceutical intermediates. Determining the precise stereochemistry and conformational state (e.g., twin-chair vs. chair-boat) of these derivatives is critical for understanding their structure-activity relationships (SAR).

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation techniques like 2D-NMR and Density Functional Theory (DFT). Furthermore, this guide provides a self-validating experimental protocol for the crystallization and X-ray analysis of these complex bicyclic systems.

The Structural Challenge of Oxygen-Bridged Bicycles

Chiral oxygen-bridged bicyclic rings, including 9-oxabicyclo[3.3.1]nonane derivatives, present unique analytical challenges. They are often synthesized via transannular O-heterocyclization or enantioselective Michael addition/cyclization sequences, which introduce multiple contiguous stereocenters in a single step[1]().

While the[3.3.1] bicyclic system typically prefers a twin-chair conformation to minimize torsional strain, the introduction of the 9-oxa bridge and the C2-carbonyl group drastically alters transannular interactions. The steric repulsion between the endo-protons at C3 and C7 can force the molecule into a higher-energy chair-boat conformation. Accurately mapping these subtle geometric shifts requires analytical techniques capable of sub-angstrom resolution.

Methodological Comparison: SC-XRD vs. Alternative Techniques

To confidently assign the absolute configuration and ground-state conformation of 9-oxabicyclo[3.3.1]nonan-2-one derivatives, researchers must choose the appropriate analytical modality.

  • Single-Crystal X-ray Diffraction (SC-XRD): The gold standard. It provides absolute spatial coordinates, allowing for the precise measurement of torsion angles, transannular distances, and hydrogen-bonding networks in the solid state. For chiral derivatives, SC-XRD unambiguously determines the absolute configuration via the Flack parameter[2]().

  • 2D-NMR (NOESY/ROESY): Excellent for determining relative stereochemistry in the solution phase. However, NMR relies on through-space dipole-dipole interactions (< 5 Å). In dynamic bicyclic systems, time-averaged NMR signals can obscure the true energetic minimum, leading to ambiguous conformational assignments.

  • Density Functional Theory (DFT): Computational modeling provides theoretical energy minima. While highly predictive, DFT occurs in an in silico gas or solvent continuum and cannot independently validate a synthesized product without empirical structural data.

Quantitative Performance Data
Analytical TechniqueSpatial ResolutionStereochemical OutputConformational StateSample RequirementData Acquisition Time
SC-XRD (Recommended) < 0.8 Å (Atomic) Absolute (Flack < 0.1) Solid-state (Static) ~0.1 mm single crystal 2–24 hours
2D-NMR (NOESY) 2.0–5.0 Å (Distance)Relative (Diastereomeric)Solution-state (Dynamic)5–10 mg (High purity)1–4 hours
MicroED (Cryo-EM) ~1.0–2.5 ÅAbsolute (with limits)Solid-state (Nanocrystal)Nanocrystalline powderMinutes to hours
DFT Modeling TheoreticalPredictiveGas/Solvent continuumNone (In silico)Days (Compute-dependent)

Optimized Experimental Protocol: Self-Validating SC-XRD Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system. Every step is engineered with internal checks to guarantee that the final structural model is an undeniable representation of the molecule.

Phase 1: Controlled Crystallization via Vapor Diffusion

The goal is to grow defect-free single crystals, as internal lattice defects directly degrade X-ray diffraction intensity.

  • Solvent Selection: Dissolve 5–10 mg of the highly purified (>99%) 9-oxabicyclo[3.3.1]nonan-2-one derivative in a minimum volume of a high-solubility solvent (e.g., dichloromethane) inside a small inner vial.

    • Causality: Complete dissolution is mandatory. Undissolved micro-particulates act as heterogeneous nucleation sites, which trigger rapid, uncontrolled precipitation resulting in twinned or poorly diffracting microcrystals.

  • Anti-Solvent Diffusion: Place the open inner vial into a larger, sealable vessel containing a volatile anti-solvent (e.g., pentane). Seal the outer vessel.

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial through the vapor phase. This gradual decrease in solubility tightly controls the supersaturation curve, thermodynamically favoring the growth of a few large, highly ordered single crystals over a rapid microcrystalline shower.

Phase 2: Cryogenic Data Collection
  • Crystal Harvesting: Under a polarized light microscope, select a crystal with dimensions of approximately 0.1 × 0.1 × 0.1 mm. Coat it in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

    • Causality: The cryo-oil acts as a cryoprotectant. It displaces the mother liquor to prevent the formation of amorphous ice during cooling, which would otherwise produce diffuse scattering rings and degrade the signal-to-noise ratio of the diffraction spots.

  • Flash-Cooling: Instantly plunge the mounted crystal into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling drastically minimizes the thermal motion of the atoms (reducing atomic displacement parameters, ADPs). This extends the high-resolution diffraction limit and protects the organic crystal from X-ray-induced radical damage during prolonged exposure.

Phase 3: Phase Resolution and Self-Validation
  • Structure Solution: Collect the diffraction data, integrate the reflections, and solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: Evaluate the final R1​ value and the Goodness-of-Fit (GooF).

    • Causality: An R1​ value below 5% mathematically validates that the proposed atomic model accurately reflects the observed electron density map. For chiral 9-oxabicyclo[3.3.1]nonan-2-one derivatives, the absolute configuration is validated only if the Flack parameter is approximately 0 with a low standard uncertainty (e.g., 0.02 ± 0.03).

Workflow Visualization

ConformationalAnalysis Synthesis Synthesis of 9-Oxa Derivatives Cryst Vapor Diffusion Crystallization Synthesis->Cryst Purified Compound NMR 2D-NMR (NOESY) Solution State Synthesis->NMR Solubilized Aliquot XRD SC-XRD (100K) Solid State Cryst->XRD Single Crystal (>0.1mm) DFT DFT Modeling (B3LYP/6-31G*) NMR->DFT Distance Restraints Validation Self-Validating Structural Model NMR->Validation Relative Stereocenters XRD->Validation Atomic Coordinates & Flack Parameter (<0.1) DFT->Validation Energy Minimized Conformation

Workflow for the structural elucidation of 9-oxabicyclo[3.3.1]nonan-2-one derivatives.

Conclusion

While 2D-NMR and computational DFT modeling provide vital pieces of the structural puzzle, Single-Crystal X-ray Diffraction remains the unparalleled, self-validating standard for the structural elucidation of 9-oxabicyclo[3.3.1]nonan-2-one derivatives. By employing controlled vapor diffusion crystallization and cryogenic data collection, researchers can confidently map the complex transannular interactions and absolute stereochemistry of these critical bicyclic scaffolds, accelerating downstream drug development and synthetic applications[3]().

References

  • [2] Transannular O-Heterocyclization: A Useful Tool for the Total Synthesis of Murisolin and 16,19-cis-Murisolin. Organic Letters - ACS Publications. Available at:[Link]

  • [1] Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds. Organic Letters - ACS Publications. Available at:[Link]

  • [3] Conformational behavior of bispidine scaffold. ResearchGate. Available at: [Link]

Sources

Comparative

In vitro assay comparison of 9-Oxabicyclo[3.3.1]nonan-2-one derivatives

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the mechanistic causality of a compound's behavior. The 9-oxabicyclo[3.3.1]nonane core—a con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the mechanistic causality of a compound's behavior. The 9-oxabicyclo[3.3.1]nonane core—a conformationally restricted 3D scaffold found in both natural plant extracts and synthetic drug candidates—has emerged as a highly versatile structural motif. Derivatives of this bicyclic system, particularly 9-Oxabicyclo[3.3.1]nonan-2-one and its hydroxylated analogs, exhibit potent anti-proliferative, antioxidant, and anti-inflammatory properties.

This guide provides an objective, data-driven comparison of 9-oxabicyclo[3.3.1]nonan-2-one derivatives, detailing the in vitro assay methodologies required to validate their efficacy and mechanisms of action.

Pharmacological Profiling & Quantitative Benchmarking

The biological activity of 9-oxabicyclo[3.3.1]nonane derivatives varies significantly based on their functional group substitutions. Recent in silico and in vitro studies have identified specific derivatives as potent modulators of key oncogenic and inflammatory pathways[1].

Below is a quantitative comparison of three primary derivatives and their performance across distinct biological assays:

Derivative / CompoundPrimary Source / Synthesis RouteKey Molecular TargetsValidated Cell Lines / ModelsObserved Activity (IC50 / Binding)
9-Oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy- Solanum aculeastrum extractEGFR, PTGS2 (COX-2), BCL-2DU-145 (Prostate Cancer)5.11 µg/mL (Extract IC50); High target binding affinity
9-Oxabicyclo[3.3.1]nonane-2,6-diol Terminalia catappa extractNrf-2, IL-6, TNF-αIn vitro redox modelsHigh Nrf-2 activation; GST/CYP450 modulation
Synthetic Amino-9-oxabicyclo[3.3.1]nonanes Nucleophilic ring-opening of spirocyclic bis(oxiranes)Broad-spectrum anti-tumorVarious Cancer LinesConformationally restricted target engagement

Data synthesized from recent phytochemical screenings and synthetic methodology reports[1][2][3].

Mechanistic Pathway: Target Engagement

Understanding the causality behind the cytotoxicity of 9-Oxabicyclo[3.3.1]nonan-2-one derivatives is critical. For instance, the 6-hydroxy derivative does not merely act as a broad-spectrum toxin; it selectively downregulates the Epidermal Growth Factor Receptor (EGFR) and Prostaglandin G/H Synthase 2 (PTGS2/COX-2)[1]. Concurrently, related diol derivatives upregulate the Nrf-2 pathway, palliating redox imbalances[3].

Pathway Compound 9-Oxabicyclo[3.3.1]nonan-2-one Derivatives EGFR EGFR Inhibition Compound->EGFR PTGS2 PTGS2 (COX-2) Downregulation Compound->PTGS2 Nrf2 Nrf-2 Activation Compound->Nrf2 Apoptosis Cancer Cell Apoptosis (DU-145 / MCF-7) EGFR->Apoptosis PTGS2->Apoptosis Oxidative Redox Balance (ROS Reduction) Nrf2->Oxidative

Mechanistic pathways of 9-oxabicyclo[3.3.1]nonane derivatives in oncogenic and redox models.

Self-Validating In Vitro Assay Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their specific derivative screens.

Protocol A: Anti-Proliferative MTT Bioassay

This assay quantifies the cytotoxic potential of the derivatives by measuring metabolic activity. The reduction of the tetrazolium dye (MTT) to insoluble formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct proxy for the number of viable cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., DU-145 or MCF-7) and a non-cancerous control line (e.g., Vero CCL-81) at a density of 1×104 cells/well in 96-well plates.

    • Causality: Seeding at this density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing contact inhibition artifacts that could falsely mimic drug-induced growth arrest.

  • Compound Treatment: After 24 hours of attachment, treat the cells with serial dilutions of the 9-oxabicyclo[3.3.1]nonan-2-one derivative (e.g., 1–100 µg/mL). Ensure the final DMSO concentration does not exceed 0.2%.

    • Causality: DMSO concentrations above 0.2% can induce vehicle-mediated cytotoxicity. A negative control (0.2% DMSO) establishes the baseline, while a positive control (e.g., Doxorubicin at 4.6 µg/mL) validates the assay's sensitivity.

  • MTT Incubation: Post-48h exposure, add 10 µL of freshly prepared MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Readout: Carefully aspirate the culture media to avoid disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well to dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Target Validation via RT-qPCR

To confirm that the observed cytotoxicity is driven by specific target engagement (e.g., EGFR and PTGS2 downregulation), gene expression profiling is mandatory[1].

Step-by-Step Methodology:

  • RNA Extraction: Harvest treated cells and isolate total RNA using a standard phenol-chloroform (TRIzol) extraction method.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

    • Causality: RNA is highly susceptible to degradation by ubiquitous RNases. Converting it to cDNA provides a stable, amplifiable template that accurately reflects the transient mRNA expression profile at the time of cell lysis.

  • Quantitative Amplification: Prepare qPCR reactions using SYBR Green master mix and target-specific primers for EGFR, PTGS2, BCL-2, and an endogenous control (GAPDH).

    • Causality: GAPDH normalization is critical to correct for well-to-well variations in initial RNA input and reverse transcription efficiency. Calculate relative fold-change using the 2−ΔΔCt method.

High-Throughput Screening Workflow

When comparing multiple synthetic analogs or extracted fractions of 9-oxabicyclo[3.3.1]nonane, a structured high-throughput workflow ensures efficient triage of lead compounds.

Workflow Prep Compound Prep (DMSO Solubilization) Treat Treatment (24h - 72h Incubation) Prep->Treat Cells Cell Culture (DU-145, MCF-7, Vero) Cells->Treat MTT MTT Viability Assay (IC50 Determination) Treat->MTT qPCR RT-qPCR (Gene Expression Profiling) Treat->qPCR

Standardized in vitro screening workflow for evaluating novel bicyclic derivatives.

Conclusion & Future Directions

The 9-oxabicyclo[3.3.1]nonan-2-one scaffold represents a highly promising, conformationally restricted pharmacophore. While natural derivatives like 9-oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy- demonstrate excellent selective cytotoxicity against prostate cancer cell lines via EGFR/PTGS2 inhibition[1], synthetic approaches utilizing nucleophilic ring-opening of spirocyclic bis(oxiranes) are rapidly expanding the chemical space of this core[2]. Future in vitro comparisons should integrate 3D spheroid models to better mimic the tumor microenvironment and assess the penetration capabilities of these rigid bicyclic structures.

References

  • In silico and in vitro evaluation of compounds from Methanol whole extracts of Solanum aculeastrum Dunal berries against Prostate Cancer. International Journal of Science and Research Archive (IJSRA). Available at: [Link]

  • Terminalia catappa Extract Palliates Redox Imbalance and Inflammation in Diabetic Rats by Upregulating Nrf-2 Gene. National Center for Biotechnology Information (NCBI / PMC). Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • Anti-neoplastic Effects of Juglans Regia L. Green Fruit Pericarp on Breast Cancer Cell Lines. Brieflands. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 9-Oxabicyclo[3.3.1]nonan-2-one

The Application Scientist’s Guide to 9-Oxabicyclo[3.3.1]nonan-2-one: PPE, Handling, and Disposal Architecture In advanced drug development and organic synthesis, conformationally restricted bicyclic scaffolds are highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to 9-Oxabicyclo[3.3.1]nonan-2-one: PPE, Handling, and Disposal Architecture

In advanced drug development and organic synthesis, conformationally restricted bicyclic scaffolds are highly valued for constructing rigid pharmacophores. 9-Oxabicyclo[3.3.1]nonan-2-one (CAS: 19740-79-5, Molecular Weight: 140.18) is a prime example of such a building block, featuring both an oxygen-containing bridge and a reactive ketone moiety[1].

Handling this compound requires moving beyond basic laboratory safety rules and understanding the chemical causality behind its risks. This guide provides a self-validating, structurally informed operational framework for researchers handling this specific bicyclic ketone.

Hazard Profiling & The Causality of Risk

To design an effective safety protocol, we must first understand how the molecule interacts with biological tissues and the environment:

  • Dermal Penetration & Irritation: Ketones are polar, aprotic functional groups that are highly effective at disrupting the lipid bilayers of the human stratum corneum. This lipophilicity facilitates rapid dermal absorption, leading to protein denaturation and contact dermatitis. Safety databases classify this family of bicyclic ketones under Skin Irritation Category 2 (Skin Irrit. 2) [2].

  • Environmental Toxicity: Structurally analogous bicyclic ketones (such as fenchone) exhibit documented aquatic toxicity (classified as Aquatic Chronic 2). This dictates that any disposal protocol must prioritize strict environmental isolation to prevent contamination of local water tables.

Causality-Driven PPE Selection Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated ketones. The table below outlines the required PPE, driven by quantitative breakthrough data and chemical causality.

PPE MaterialTarget HazardBreakthrough Time (Ketones)Scientific Causality & Justification
Butyl Rubber Gloves (0.3mm) Dermal penetration> 480 minutesHigh molecular density resists polymer swelling. Ketones rapidly permeate standard nitrile, but butyl rubber provides an impermeable barrier to carbonyl-containing organics.
Standard Nitrile (0.1mm) Transient splash< 10 minutesRapidly degrades upon contact with ketones. Only permissible as an under-layer (double-gloving) for immediate removal upon contamination.
Indirect Vented Goggles Ocular exposureN/APrevents the capillary action of aerosolized ketone vapors into the ocular cavity, which standard safety glasses cannot stop.
ABEK Respirator Filter Vapor inhalationCapacity dependentIf handled outside a fume hood, activated carbon matrices in ABEK filters chemically adsorb organic vapors with boiling points >65°C.
Flame-Resistant (FR) Coat Fire / Flash risksN/AMitigates fire risks when the compound is dissolved in highly flammable extraction solvents like methanol or acetonitrile[3].

Self-Validating Operational Workflow

Do not assume your equipment is functioning correctly. Every handling procedure must be a self-validating system. Below is the step-by-step methodology for preparing a stock solution of 9-Oxabicyclo[3.3.1]nonan-2-one.

Phase 1: Environmental & Equipment Validation

  • Verify Containment: Turn on the chemical fume hood and physically check the digital monitor. Self-Validation: The face velocity must read between 80–120 feet per minute (fpm) . If the alarm sounds or the velocity is low, halt operations immediately.

  • PPE Integrity Check: Before donning butyl rubber gloves, perform the "inflation test." Trap air inside the glove and roll the cuff down to pressurize the fingers. Self-Validation: If the glove slowly deflates, micro-punctures are present. Discard and select a new pair.

Phase 2: Static-Mitigated Transfer 3. Static Dissipation: Bicyclic organic powders can generate static charge during transfer, leading to aerosolization. Wipe the exterior of the reagent bottle and the analytical balance with a damp, lint-free wipe to ground local static charges. 4. Weighing: Use an anti-static polypropylene weighing boat and a grounded stainless-steel spatula to transfer the required mass of 9-Oxabicyclo[3.3.1]nonan-2-one.

Phase 3: Solution Preparation 5. Dissolution: Transfer the compound to a borosilicate glass volumetric flask. Add your chosen solvent (e.g., HPLC-grade methanol, a standard solvent for extracting and analyzing similar organic compounds[3]). 6. Sealing: Immediately seal the flask with a PTFE stopper to prevent the volatilization of the ketone into the laboratory atmosphere.

Spill Management & Lifecycle Disposal Architecture

In the event of a spill, or when disposing of reaction byproducts, follow this strict lifecycle architecture:

  • Spill Mitigation: Never use combustible materials (like sawdust or paper towels) to absorb ketone spills. Use an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Sweep the absorbed material using non-sparking tools.

  • Waste Segregation: Route all washings, contaminated solvents, and absorbed spill waste into designated "Non-Halogenated Organic Waste" carboys. Do not mix with heavy metals, aqueous acids, or oxidizing agents, which could trigger an exothermic reaction.

  • Environmental Isolation: Ensure all waste carboys are kept in secondary containment trays. Because of the aquatic toxicity associated with bicyclic ketones, EH&S (Environmental Health & Safety) must incinerate this waste at a high-temperature facility.

Process Visualization

PPE_Workflow Assessment 1. Hazard Assessment 9-Oxabicyclo[3.3.1]nonan-2-one PPE_Select 2. PPE Selection (Ketone/Ether Vulnerability) Assessment->PPE_Select Dictates Gloves Hand Protection Butyl Rubber (Primary) PPE_Select->Gloves Eyes Eye Protection Indirect Vented Goggles PPE_Select->Eyes Resp Respiratory Fume Hood (>100 fpm) PPE_Select->Resp Execution 3. Operational Execution (Self-Validating Protocol) Gloves->Execution Eyes->Execution Resp->Execution Waste 4. Waste Segregation Non-Halogenated Organics Execution->Waste Post-Reaction Disposal 5. EH&S Final Disposal (Aquatic Toxicity Mitigation) Waste->Disposal Environmental Isolation

Workflow for the safe handling, PPE selection, and disposal of 9-Oxabicyclo[3.3.1]nonan-2-one.

References

  • sigmaaldrich.com - 9-oxabicyclo[3.3.1]nonan-2-one | 19740-79-5. Available at:

  • bidepharm.com - CAS:19740-79-5, 9-Oxabicyclo[3.3.1]nonan-2-one. Available at:[1]

  • nextsds.com - 9-oxabicyclo[4.2.1]nonan-2-one — Chemical Substance Information. Available at:[2]

  • sigmaaldrich.com - (1R)-(-)-Fenchone = 98 7787-20-4. Available at:

  • mdpi.com - Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb. Available at:[3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.